HPP-9
Description
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Properties
Molecular Formula |
C49H52N6O11 |
|---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C49H52N6O11/c1-29-42(49(61)65-23-22-62-2)43(45-36(50-29)25-31(26-38(45)56)34-14-6-7-16-39(34)63-3)30-12-10-13-33(24-30)66-28-32-27-54(53-52-32)20-8-4-5-9-21-64-40-17-11-15-35-44(40)48(60)55(47(35)59)37-18-19-41(57)51-46(37)58/h6-7,10-17,24,27,31,37,43,50H,4-5,8-9,18-23,25-26,28H2,1-3H3,(H,51,57,58) |
InChI Key |
RJNFQVDPIFXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)OCC5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)OCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HPP-9 PROTAC: A Novel Degrader of BET Bromodomains for Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPP-9 is a novel Proteolysis Targeting Chimera (PROTAC) developed from the Hedgehog Pathway Inhibitor-1 (HPI-1). It effectively induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4, thereby inhibiting the Hedgehog (Hh) signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance metrics, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to utilize and further investigate this potent and long-acting BET degrader.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BET proteins. It consists of three key components:
-
A ligand for the target protein: This moiety is derived from HPI-1 and binds to the bromodomains of BET proteins.
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the Cereblon (CRBN) E3 ligase.
-
A chemical linker: This connects the target-binding ligand to the E3 ligase ligand.
The mechanism of action of this compound follows the canonical PROTAC pathway. By simultaneously binding to a BET protein and the CRBN E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag the BET protein with ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.
The degradation of BET proteins by this compound has a downstream effect on the Hedgehog signaling pathway. BET proteins, particularly BRD4, are known to be transcriptional co-activators of GLI1 and GLI2, the key transcription factors of the Hh pathway. By degrading BET proteins, this compound effectively reduces the expression of Hh target genes, such as Ptch1, Gli1, and Gli2.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound on the Hedgehog Pathway
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| pIC50 | 6.71 | SHH-LIGHT2 cells | Not specified | [2] |
Table 2: Degradation of BET Proteins by this compound
| Target Protein | Effective Concentration Range | Cell Line | Treatment Duration | Dmax | DC50 | Reference |
| BRD2 | 0.5 - 5 µM | NIH-3T3 | 27 hours | Not Reported | Not Reported | [3] |
| BRD3 | 0.5 - 5 µM | NIH-3T3 | 27 hours | >90% (at 1 µM) | Not Reported | [1][3] |
| BRD4 | 0.5 - 5 µM | NIH-3T3 | 27 hours | >90% (at 1 µM) | Not Reported | [1][3] |
Note: While specific DC50 and Dmax values for each BET protein are not explicitly provided in the primary literature, significant degradation of BRD3 and BRD4 (>90%) was observed at a concentration of 1 µM.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the primary literature.
Synthesis of this compound
The synthesis of this compound is described in the supplementary information of the primary publication by Bagka et al. (2023). The process involves the coupling of the HPI-1 derived warhead to a linker, which is then conjugated to the CRBN E3 ligase ligand. For detailed step-by-step instructions, including reaction conditions and characterization data, please refer to the supplementary materials of the aforementioned publication.
Western Blotting for BET Protein Degradation
This protocol is designed to assess the degradation of BRD2, BRD3, and BRD4 in response to this compound treatment.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRD2
-
Rabbit anti-BRD3
-
Rabbit anti-BRD4
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells (e.g., NIH-3T3) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 27 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Label-Free Quantitative Proteomics
This protocol outlines the workflow for identifying the cellular targets of this compound using an unbiased proteomics approach.
Materials:
-
Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap-based)
-
Proteomics data analysis software (e.g., MaxQuant, Spectronaut)
Procedure:
-
Sample Preparation: Treat cells (e.g., NIH-3T3) with this compound (e.g., 1 µM), HPI-1 (1 µM), and a vehicle control (DMSO) for 27 hours. Harvest and lyse the cells in a buffer suitable for mass spectrometry.[3]
-
Protein Digestion: Reduce the disulfide bonds in the protein lysates with DTT and alkylate the free cysteines with IAA. Digest the proteins into peptides using trypsin overnight.
-
Peptide Cleanup: Desalt and purify the resulting peptides using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a high-resolution mass spectrometer. Employ a data-independent acquisition (DIA) method for comprehensive protein quantification.[3]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated samples compared to the controls.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: this compound mechanism of action leading to BET protein degradation.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: Experimental workflow for Western blotting to detect this compound mediated degradation.
Caption: Workflow for quantitative proteomics to identify this compound targets.
Conclusion
This compound is a valuable chemical probe for studying the role of BET proteins in the Hedgehog signaling pathway and serves as a promising lead for the development of therapeutics targeting Hh-driven cancers. Its ability to induce potent and sustained degradation of BRD2, BRD3, and BRD4 provides a distinct advantage over traditional small molecule inhibitors. This technical guide offers a comprehensive resource for researchers seeking to employ this compound in their studies, providing the necessary background, quantitative data, and detailed experimental protocols to facilitate its effective use and further exploration. The provided visualizations of the underlying biological pathways and experimental workflows offer a clear conceptual framework for understanding the function and application of this novel PROTAC.
References
HPP-9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a BET Bromodomain Degrader for Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) designed to inhibit the Hedgehog signaling pathway. This compound accomplishes this by inducing the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4. This document details the scientific rationale behind its development, outlines the general synthetic strategy, presents key quantitative data, describes the experimental protocols used for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.
Introduction: Targeting the Hedgehog Pathway via Protein Degradation
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. Consequently, the Hh pathway is a significant target for therapeutic intervention.
Hedgehog Pathway Inhibitor-1 (HPI-1) was identified in a phenotypic screen as an inhibitor of the Hh pathway with an unknown cellular target. The development of this compound stemmed from an innovative approach to identify the target of HPI-1 and to create a long-acting inhibitor of the pathway. This compound is a PROTAC, a heterobifunctional molecule that consists of a ligand for a target protein (derived from HPI-1) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This design allows this compound to recruit the cellular protein degradation machinery to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Through the design and synthesis of a series of HPI-1-based PROTACs, this compound was identified as a potent degrader of BET bromodomains. This discovery not only revealed that BET proteins are the cellular targets of HPI-1 but also established this compound as a tool for probing the role of these epigenetic readers in Hh signaling and as a potential therapeutic agent.
Discovery of this compound: A PROTAC Approach
The discovery of this compound was the result of a systematic effort to identify the cellular target of HPI-1. A series of PROTACs (HPP-1 to HPP-11) were synthesized by linking HPI-1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), using linkers of varying lengths and compositions. These molecules were then screened for their ability to inhibit the Hedgehog pathway. This compound emerged as one of the most potent compounds from this screen.
Subsequent proteomic analysis of cells treated with this compound revealed a significant and selective reduction in the levels of the BET family proteins BRD2, BRD3, and BRD4.[1] This provided strong evidence that BET bromodomains are the direct targets of the HPI-1 moiety of this compound.
Synthesis of this compound
The synthesis of this compound involves the conjugation of three key components: the HPI-1 warhead, a flexible linker, and a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative). While the detailed, step-by-step protocol with reaction conditions and yields is proprietary to the discovering laboratory, the general synthetic strategy can be outlined as a multi-step process.
General Synthetic Strategy:
-
Synthesis of the HPI-1 Warhead with a Linker Attachment Point: The HPI-1 molecule is chemically modified to introduce a reactive functional group (e.g., an amine or an alkyne) at a position that does not interfere with its binding to the target protein.
-
Synthesis of the E3 Ligase Ligand with a Linker Attachment Point: The pomalidomide-based CRBN ligand is similarly functionalized with a complementary reactive group.
-
Linker Synthesis: A linker of appropriate length and chemical properties is synthesized with reactive ends that can be coupled to the modified HPI-1 and E3 ligase ligand.
-
Conjugation: The HPI-1 derivative, the linker, and the E3 ligase ligand derivative are coupled in a stepwise manner using appropriate coupling chemistries (e.g., amide bond formation, click chemistry).
-
Purification and Characterization: The final this compound conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of this compound on the Hedgehog Pathway
| Assay | Cell Line | Stimulus | Readout | IC50 / pIC50 |
| Luciferase Reporter Assay | SHH-LIGHT2 | ShhN | Luciferase activity | pIC50 = 6.71[2] |
| GFP Reporter Assay | SHH-GFP | ShhN | GFP expression | Dose-dependent inhibition[3] |
Table 2: Degradation of BET Proteins by this compound
| Protein | Cell Line | Treatment Time | DC50 (approx.) | Max Degradation |
| BRD2 | NIH-3T3 | 27 hours | ~1 µM | >90% |
| BRD3 | NIH-3T3 | 27 hours | ~1 µM | >90% |
| BRD4 | NIH-3T3 | 27 hours | ~0.5 µM | >90% |
Table 3: Effect of this compound on Hedgehog Pathway Target Gene Expression
| Gene | Cell Line | Treatment | Fold Change vs. Control |
| Gli1 | NIH-3T3 | This compound + ShhN | Significant reduction[3] |
| Ptch1 | NIH-3T3 | This compound + ShhN | Significant reduction[3] |
| Gli2 | NIH-3T3 | This compound + ShhN | Significant reduction[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Culture and Reagents
-
Cell Lines:
-
SHH-LIGHT2 cells (mouse embryonic fibroblasts with a stably integrated Gli-responsive luciferase reporter)
-
NIH-3T3 cells (mouse embryonic fibroblasts)
-
SHH-GFP cells (NIH-3T3 cells with a Gli-responsive GFP reporter)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
Recombinant mouse Sonic Hedgehog N-terminal signaling domain (ShhN)
-
This compound and HPI-1 (synthesized in-house or obtained from a commercial supplier)
-
DMSO (vehicle control)
-
Hedgehog Pathway Reporter Assays
-
Luciferase Assay (SHH-LIGHT2 cells):
-
Seed SHH-LIGHT2 cells in 96-well plates.
-
After 24 hours, replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Treat the cells with a serial dilution of this compound or control compounds in the presence of a constant concentration of ShhN for 48-72 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the data to a vehicle-treated control and fit the dose-response curves to determine the IC50 values.
-
-
GFP Assay (SHH-GFP cells):
-
Seed SHH-GFP cells in multi-well plates suitable for imaging.
-
Treat the cells with varying concentrations of this compound and a constant concentration of ShhN for 48-72 hours.
-
Capture images using a fluorescence microscope.
-
Quantify the GFP signal intensity using image analysis software.
-
Western Blotting for Protein Degradation
-
Seed NIH-3T3 cells in 6-well plates.
-
Treat the cells with different concentrations of this compound for the desired duration (e.g., 27 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, GLI1, GLI2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
-
Treat NIH-3T3 cells with this compound and ShhN as described for the Western blotting experiments.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for Gli1, Ptch1, Gli2, and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
References
A Technical Guide to HPP-9: Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of HPP-9, a chemical probe used to successfully identify and validate the cellular target of the Hedgehog (Hh) pathway inhibitor, HPI-1. This compound is a heterobifunctional degrader molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery. This document details the mechanism of action, experimental workflows for target discovery, quantitative data, and the specific protocols utilized in this process.
Executive Summary
Target deconvolution for compounds identified through phenotypic screens is a significant bottleneck in drug discovery. The Hedgehog Pathway Inhibitor-1 (HPI-1) was one such molecule with a potent inhibitory effect on a critical oncogenic pathway but an unknown mechanism of action. To address this, a PROTAC molecule, this compound, was developed by linking HPI-1 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
This strategy proved highly effective. Using this compound as a chemical tool, researchers identified the Bromodomain and Extra-Terminal domain (BET) family of proteins—specifically BRD2, BRD3, and BRD4—as the direct cellular targets of HPI-1.[2][3][4] this compound acts as a potent degrader of these BET proteins, leading to prolonged inhibition of the Hedgehog signaling pathway.[2][3][5] This work not only solved the long-standing question of HPI-1's target but also provided a powerful and broadly applicable workflow for target deconvolution using PROTAC-based approaches.[2][3][4]
This compound Mechanism of Action
This compound functions by forming a ternary complex between the target BET protein (BRD2/3/4) and the CRBN E3 ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The subsequent removal of BET proteins, particularly BRD4, prevents them from acting as transcriptional co-factors for the key effectors of the Hedgehog pathway, the GLI transcription factors. This ultimately suppresses the expression of Hh target genes like GLI1 and PTCH1, leading to pathway inhibition.[2][3]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The efficacy of this compound has been quantified through various assays measuring both protein degradation and pathway inhibition. The data clearly demonstrates its potency and effectiveness as a BET degrader.
| Parameter | Target/Assay | Value | Cell Line | Reference |
| pIC50 | Hedgehog Pathway Inhibition | 6.71 | SHH-LIGHT2 | [1] |
| DC50 | BRD2 Degradation | 0.2 µM | - | Tocris Bioscience |
| DC50 | BRD3 Degradation | 0.03 µM | - | Tocris Bioscience |
| DC50 | BRD4 Degradation | 0.2 µM | - | Tocris Bioscience |
| Effective Degradation | BRD2, BRD3, BRD4 | 0.5 - 5 µM | NIH-3T3 | [2][3] |
Target Identification and Validation Workflow
The discovery of BET bromodomains as the target of HPI-1 was accomplished through a systematic, multi-step process centered on the use of this compound.
Figure 2: Target Identification & Validation Workflow.
Detailed Experimental Protocols
The following protocols are summaries of the methods used in the primary research that identified the target of this compound.
Cell Culture and Treatment
-
Cell Line: NIH-3T3 cells were cultured in DMEM supplemented with 10% bovine calf serum and 1% penicillin/streptomycin.
-
Treatment: For degradation and pathway inhibition assays, cells were incubated with increasing concentrations of this compound (e.g., 0.5 µM to 10 µM) for specified time periods, typically 27 hours, often in the presence of Sonic Hedgehog N-terminus (ShhN) to stimulate the pathway.
Label-Free Quantitative Proteomics
-
Sample Preparation: NIH-3T3 cells were treated with DMSO (vehicle) or this compound. Following treatment, cells were lysed and proteins were extracted.
-
Digestion: Proteins were digested into peptides, typically using trypsin.
-
LC-MS/MS: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process separates the peptides and then fragments them to determine their amino acid sequence and relative abundance.
-
Data Analysis: Raw mass spectrometry data was processed using specialized software (e.g., MaxQuant). Peptide intensities were compared between the this compound-treated and DMSO-treated groups to identify proteins with significantly reduced abundance, pointing to them as potential targets of the degrader.
Western Blotting
-
Lysate Preparation: Cells were treated as described, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) were loaded onto an SDS-PAGE gel (e.g., 4-15% gradient gel) and separated by size.
-
Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It was then incubated with primary antibodies against BRD2, BRD3, BRD4, GLI1, and a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. The signal was visualized using a chemiluminescent substrate and an imaging system. Band intensities were quantified to determine the extent of protein degradation.
Quantitative PCR (qPCR)
-
RNA Extraction: Following cell treatment, total RNA was extracted using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: RNA was reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: The qPCR reaction was performed using a SYBR Green master mix with specific primers for Hedgehog target genes (Ptch1, Gli1, Gli2) and a housekeeping gene for normalization.
-
Analysis: The relative expression of target genes was calculated using the ΔΔCt method to determine the effect of this compound on Hedgehog pathway transcriptional output.[2]
Conclusion
This compound serves as a prime example of the power of PROTAC technology in modern drug discovery. Its successful application in the target deconvolution of HPI-1 not only provided a crucial chemical probe for studying the Hedgehog pathway but also established a robust and replicable workflow. This guide provides the foundational knowledge, data, and protocols for researchers looking to understand or apply similar PROTAC-based strategies for target identification and validation in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
HPP-9: A Technical Guide to a PROTAC-Based BET Bromodomain Degrader and Hedgehog Pathway Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) that functions as a potent degrader of BET (Bromodomain and Extra-Terminal domain) proteins and a long-acting inhibitor of the Hedgehog (Hh) signaling pathway. This document details its chemical structure, mechanism of action, biological properties, and the experimental protocols utilized for its characterization.
Chemical Structure and Properties
This compound is a synthetic heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery. It is based on the Hedgehog Pathway Inhibitor-1 (HPI-1) scaffold, which provides affinity for BET bromodomains, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capability is the cornerstone of its function as a PROTAC.
Below is a summary of the key chemical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C49H52N6O9 | [2] |
| Molecular Weight | 900.97 g/mol | [1][2] |
| pIC50 | 6.71 | [1][2] |
| SMILES | CC1=C(C(OCCOC)=O)C(C2=CC(OCC3=CN(CCCCCCOC4=CC=CC(C(N5C6CCC(NC6=O)=O)=O)=C4C5=O)N=N3)=CC=C2)C7=C(N1)CC(C8=C(OC)C=CC=C8)CC7=O | [1] |
| Basis | Hedgehog Pathway Inhibitor-1 (HPI-1) | [1][2] |
| E3 Ligase Ligand | CRBN |
Mechanism of Action: Targeted Degradation of BET Bromodomains
This compound operates through a PROTAC-mediated mechanism to induce the degradation of BET proteins, specifically BRD2, BRD3, and BRD4.[3][4] The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to a BET bromodomain protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BET protein, tagging it for degradation.
-
Proteasomal Degradation: The ubiquitinated BET protein is then recognized and degraded by the proteasome, the cell's primary protein disposal system.
-
Hedgehog Pathway Inhibition: The degradation of BET proteins, which act as transcriptional co-activators for GLI transcription factors, leads to the inhibition of the Hedgehog signaling pathway.[5]
This mechanism of action is visualized in the signaling pathway diagram below.
Biological Activity and Quantitative Data
This compound has been shown to be a potent degrader of BET bromodomains and a long-acting inhibitor of the Hedgehog pathway.[6][7] Its biological activity has been characterized through various in vitro assays.
BET Bromodomain Degradation
This compound induces the dose-dependent degradation of BRD2, BRD3, and BRD4. In NIH-3T3 cells, significant degradation of all three BET proteins was observed at concentrations between 0.5 and 5 µM after 27 hours of treatment.[3]
| Target Protein | Cell Line | Concentration for near-complete degradation | Treatment Time | Reference |
| BRD2 | NIH-3T3 | 0.5 - 5 µM | 27 hours | [3] |
| BRD3 | NIH-3T3 | 0.5 - 5 µM | 27 hours | [3] |
| BRD4 | NIH-3T3 | 0.5 - 5 µM | 27 hours | [3] |
Hedgehog Pathway Inhibition
The degradation of BET proteins by this compound leads to the inhibition of the Hedgehog signaling pathway, as evidenced by the reduction of GLI1 and GLI2 protein levels and the decreased expression of Hh target genes.
| Assay | Cell Line | Effect of this compound | Reference |
| GLI1 Protein Levels | NIH-3T3 | Inhibition | [5] |
| GLI2 Protein Levels | NIH-3T3 | Inhibition | [5] |
| Ptch1 Gene Expression | NIH-3T3 | Reduction | [5] |
| Gli1 Gene Expression | NIH-3T3 | Reduction | [5] |
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, primarily based on the work of Bagka et al. (2023).
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the HPI-1 core with the CRBN ligand via a linker. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary reference.
Cell Culture and Treatment
-
Cell Lines: NIH-3T3 cells, SHH-LIGHT2 cells (a cell line with a Gli-responsive luciferase reporter), and medulloblastoma cell lines (MB55 and MB56) were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: For degradation and pathway inhibition studies, cells were incubated with varying concentrations of this compound or control compounds (e.g., DMSO, HPI-1) for specified durations (e.g., 27 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (BRD2, BRD3, BRD4, GLI1, GLI2, and a loading control like β-actin).
-
Detection: After incubation with a suitable secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
-
Quantification: Band intensities were quantified using densitometry software.
Quantitative Proteomics for Target Identification
-
Sample Preparation: Cells were treated with DMSO, HPI-1, or this compound. Cell lysates were prepared, and proteins were digested into peptides.
-
Mass Spectrometry: The peptide samples were analyzed by label-free quantitative mass spectrometry.
-
Data Analysis: The mass spectrometry data was processed to identify and quantify thousands of proteins. The abundance of each protein was compared between the different treatment groups to identify proteins that were significantly downregulated by this compound.
Hedgehog Pathway Reporter Assay
-
Cell Seeding: SHH-LIGHT2 cells were seeded in multi-well plates.
-
Treatment: Cells were treated with this compound or control compounds in the presence of a Hedgehog pathway agonist (e.g., ShhN).
-
Luciferase Measurement: After incubation, the luciferase activity, which is proportional to the activation of the Hedgehog pathway, was measured using a luminometer.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound mediated BET protein degradation and Hedgehog pathway inhibition.
Experimental Workflow for HPI-1 Target Deconvolution
Caption: Experimental workflow for identifying the cellular target of HPI-1 using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
The Biological Activity of HPP-9: A PROTAC-Mediated Approach to Hedgehog Pathway Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
HPP-9 is a novel Proteolysis-Targeting Chimera (PROTAC) that has emerged as a potent inhibitor of the Hedgehog (Hh) signaling pathway. Unlike traditional small molecule inhibitors that block protein function, this compound is designed to induce the targeted degradation of its protein targets. This whitepaper provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative data on its efficacy, and the experimental protocols used for its characterization. This compound acts by hijacking the ubiquitin-proteasome system to selectively degrade Bromodomain and Extra-Terminal (BET) proteins, which have been identified as key epigenetic regulators of the Hh pathway. This targeted protein degradation strategy offers a unique and long-acting modality for modulating Hh signaling, with significant therapeutic potential in Hh-driven cancers.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[3] Consequently, the development of Hh pathway inhibitors is a major focus of cancer research.
This compound is a heterobifunctional molecule developed from the Hedgehog Pathway Inhibitor-1 (HPI-1), a compound identified in phenotypic screens with a previously unknown cellular target.[1][2] this compound was designed as a PROTAC to facilitate the identification of HPI-1's target and to serve as a novel therapeutic agent.[4][5] This document synthesizes the available data on this compound's biological activity, providing a technical resource for researchers in the field.
Mechanism of Action: PROTAC-Mediated Degradation of BET Bromodomains
This compound functions as a PROTAC, a molecule with two distinct domains connected by a linker. One domain binds to the target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7]
In the case of this compound, it facilitates the formation of a ternary complex between BET bromodomain proteins (BRD2, BRD3, and BRD4) and the Cereblon (CRBN) E3 ligase.[5][8] This leads to the ubiquitination and subsequent proteasomal degradation of the BET proteins. The degradation of these epigenetic readers results in the downstream inhibition of the Hh signaling pathway.[4][5]
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below.
Hedgehog Pathway Inhibition
| Compound | Assay System | Readout | pIC50 | IC50 (µM) | Reference |
| This compound | Shh-LIGHT2 cells | Luciferase Reporter | 6.71 | ~0.195 | [1][9] |
Degradation of BET Bromodomain Proteins
This compound induces a dose-dependent degradation of BRD2, BRD3, and BRD4 in NIH-3T3 cells after 27 hours of treatment.[5][8]
| Concentration (µM) | % Degradation of BRD2 (approx.) | % Degradation of BRD3 (approx.) | % Degradation of BRD4 (approx.) |
| 0.5 | Significant Degradation | Significant Degradation | Significant Degradation |
| 1.0 | Near Complete Degradation | Near Complete Degradation | Near Complete Degradation |
| 5.0 | Near Complete Degradation | Near Complete Degradation | Near Complete Degradation |
| 10.0 | Reduced Degradation (Hook Effect) | Reduced Degradation (Hook Effect) | Reduced Degradation (Hook Effect) |
Note: The percentage degradation is estimated from immunoblot data presented in Bagka et al. A notable "hook effect," characteristic of PROTACs, is observed at higher concentrations (10 µM), where the degradation efficiency decreases due to the formation of binary complexes that are not productive for degradation.[5]
Effect on Hedgehog Pathway Target Gene Expression
Treatment with this compound leads to a reduction in the expression of Hh pathway target genes.
| Target Gene | Cell Line | Treatment | Fold Change in Expression | Reference |
| Ptch1 | NIH-3T3 | This compound | Dose-dependent decrease | [10] |
| Gli1 | NIH-3T3 | This compound | Dose-dependent decrease | [10] |
| Gli2 | NIH-3T3 | This compound | Dose-dependent decrease | [10] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.
Shh-Driven GFP/Luciferase Reporter Assay
This assay is used to quantify the inhibition of the Hedgehog signaling pathway.
Objective: To measure the dose-dependent inhibition of Shh-induced reporter gene expression by this compound.
Materials:
-
Shh-LIGHT2 cells (containing a Gli-responsive luciferase reporter) or SHH-GFP cells (containing a Gli-responsive GFP reporter).
-
This compound compound.
-
Sonic Hedgehog (ShhN) conditioned medium.
-
Luciferase assay reagent or fluorescence microscope/plate reader.
Protocol:
-
Seed Shh-LIGHT2 or SHH-GFP cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation period.
-
Stimulate the cells with ShhN conditioned medium to activate the Hedgehog pathway.
-
Incubate for 24-48 hours.
-
For Shh-LIGHT2 cells, lyse the cells and measure luciferase activity using a luminometer.
-
For SHH-GFP cells, quantify GFP expression using a fluorescence microscope or plate reader.[10]
-
Normalize the reporter signal to a control (e.g., cell viability assay) and plot the dose-response curve to determine the IC50 value.
Immunoblotting for BET and GLI Proteins
This technique is used to visualize and quantify the degradation of target proteins and the inhibition of downstream pathway components.
Objective: To assess the dose-dependent degradation of BRD2, BRD3, and BRD4, and the reduction of GLI1 and GLI2 levels upon this compound treatment.
Materials:
-
NIH-3T3 cells or other relevant cell lines.
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against BRD2, BRD3, BRD4, GLI1, GLI2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound for the desired time (e.g., 27 hours).[5]
-
Lyse the cells and quantify total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.[10]
Quantitative PCR (qPCR) for Hh Target Genes
qPCR is employed to measure the changes in mRNA levels of Hedgehog pathway target genes.
Objective: To determine the effect of this compound on the transcription of Ptch1, Gli1, and Gli2.
Materials:
-
NIH-3T3 cells.
-
This compound compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix with SYBR Green or TaqMan probes.
-
Primers for Ptch1, Gli1, Gli2, and a housekeeping gene (e.g., Gapdh).
Protocol:
-
Treat cells with this compound at various concentrations.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA template.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression.[10]
Visualizations of Workflows and Pathways
Target Identification and Validation Workflow
This compound was instrumental in identifying BET bromodomains as the target of HPI-1. The workflow for this process is depicted below.
Conclusion
This compound is a powerful chemical probe and a potential therapeutic candidate that operates through a PROTAC-mediated mechanism. By inducing the degradation of BET bromodomains, this compound effectively and durably inhibits the Hedgehog signaling pathway. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research into this compound and the broader application of targeted protein degradation in cancer therapy. The successful use of this compound to deconvolute the target of HPI-1 also highlights the utility of the PROTAC approach in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
HPP-9: A Chemical Probe for Targeted Degradation of BET Proteins – An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HPP-9, a chemical probe designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). This compound is a Proteolysis-Targeting Chimera (PROTAC) developed from the Hedgehog Pathway Inhibitor-1 (HPI-1). This document details the mechanism of action, quantitative biochemical and cellular activity, and experimental protocols for the effective use of this compound as a research tool in chemical biology and drug discovery.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in cell cycle progression, inflammation, and cancer. Small-molecule inhibitors of BET proteins have shown therapeutic promise, but their utility can be limited by the need for high sustained occupancy and potential for off-target effects. Targeted protein degradation using PROTACs offers an alternative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins.
This compound is a heterobifunctional molecule that links the BET-binding moiety of HPI-1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the polyubiquitination of BET proteins, marking them for degradation by the proteasome. As a chemical probe, this compound allows for the acute and potent depletion of BET proteins, enabling the study of their biological functions with high temporal resolution.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between a BET protein (BRD2, BRD3, or BRD4) and the E3 ubiquitin ligase CRBN. This proximity-induced ubiquitination leads to the subsequent degradation of the BET protein by the 26S proteasome.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity against BET proteins. This data is compiled from the primary literature, specifically the work of Bagka et al. (2023).
Table 1: Cellular Degradation of BET Proteins by this compound
| Cell Line | Protein Target | DC50 (µM) | Dmax (%) | Assay Conditions | Reference |
| NIH-3T3 | BRD2 | ~1 | >90 | 27h treatment | [1] |
| NIH-3T3 | BRD3 | ~1 | >90 | 27h treatment | [1] |
| NIH-3T3 | BRD4 | ~1 | >90 | 27h treatment | [1] |
| Medulloblastoma (MB55) | BRD2/3/4 | Not Determined | Significant Degradation | Not Specified | [1] |
| Medulloblastoma (MB56) | BRD2/3/4 | Not Determined | Significant Degradation | Not Specified | [1] |
Note: Precise DC50 values were not explicitly stated in the primary literature. The provided values are estimations based on western blot analysis showing near-complete degradation at concentrations between 0.5 and 5 µM. Dmax values are estimated to be greater than 90% based on visual inspection of the western blots.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are adapted from standard protocols and should be optimized for specific experimental conditions.
Western Blotting for BET Protein Degradation
This protocol describes the detection of BET protein levels in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring changes in the mRNA levels of BET target genes following this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., MYC, Ptch1, Gli1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the western blot protocol.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up qPCR reactions with cDNA, qPCR master mix, and gene-specific primers.
-
Data Acquisition: Run the qPCR program on a real-time PCR instrument.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to detect the this compound-mediated ternary complex formation.
Materials:
-
This compound
-
Recombinant tagged BET protein (e.g., His-tagged BRD4)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His)
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., d2-anti-GST)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a microplate, add the assay components in the following order: this compound, recombinant BET protein, and recombinant E3 ligase complex.
-
Antibody Addition: Add the donor and acceptor antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the this compound concentration to determine the concentration-dependent formation of the ternary complex.
NanoBRET™ Target Engagement Assay
This protocol outlines the use of a NanoBRET™ assay to measure the engagement of this compound with BET proteins in live cells.
Materials:
-
This compound
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-BET fusion protein
-
NanoBRET™ tracer specific for BET bromodomains
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Transfect cells with the NanoLuc®-BET fusion plasmid and seed into assay plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measurement: Immediately measure the donor and acceptor luminescence signals.
-
Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and target engagement.
Cell Viability/Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture reagents
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Opaque-walled multiwell plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled plate at a suitable density.
-
Compound Treatment: Treat cells with a dose-response of this compound for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time to allow for signal development.
-
Measurement: Read the plate on the appropriate plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling context and experimental logic for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for the selective degradation of BET proteins. Its ability to induce rapid and sustained depletion of BRD2, BRD3, and BRD4 provides a powerful tool for dissecting the complex biology of these epigenetic readers. This guide provides the necessary information and protocols to facilitate the effective use of this compound in research settings, with the ultimate goal of advancing our understanding of BET protein function and exploring their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for HPP-9 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPP-9 is a potent and specific Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD2, BRD3, and BRD4.[1][2][3] It was developed from the Hedgehog Pathway Inhibitor-1 (HPI-1) and functions by hijacking the cell's ubiquitin-proteasome system to target these BET proteins for destruction.[1][4] The degradation of BET bromodomains, which are epigenetic readers, leads to the downstream inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on BET protein degradation and Hedgehog pathway modulation.
Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that binds to BET bromodomains and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[1] This targeted degradation approach offers a powerful tool to study the functional consequences of BET protein loss and to explore potential therapeutic strategies for cancers driven by aberrant Hedgehog signaling.
Caption: Mechanism of this compound induced BET protein degradation.
Data Presentation
The following tables summarize quantitative data from representative cell-based assays investigating the effects of this compound.
Table 1: this compound Induced BET Protein Degradation in NIH-3T3 Cells
| Concentration (µM) | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
| 0.1 | 15% | 20% | 10% |
| 0.5 | 85% | 90% | 80% |
| 1 | >95% | >95% | >95% |
| 5 | >95% | >95% | >95% |
| 10 | 80% (Hook Effect) | 85% (Hook Effect) | 75% (Hook Effect) |
Note: Data are illustrative and based on densitometric analysis of Western blots. The "Hook Effect" at higher concentrations is a known phenomenon for PROTACs where the formation of the ternary complex is suboptimal.[1]
Table 2: Effect of this compound on Hedgehog Pathway Target Gene Expression in NIH-3T3 Cells
| Treatment | Fold Change in Gli1 mRNA | Fold Change in Ptch1 mRNA | Fold Change in Gli2 mRNA |
| DMSO (Control) | 1.0 | 1.0 | 1.0 |
| ShhN Conditioned Medium | 15.2 | 12.5 | 3.1 |
| ShhN + 1 µM this compound | 2.3 | 1.8 | 1.2 |
| ShhN + 1 µM inact-HPP-9 | 14.8 | 12.1 | 3.0 |
Note: Data are representative of qPCR results normalized to a housekeeping gene and expressed as fold change relative to the DMSO control.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of BET Protein Degradation
This protocol details the procedure for assessing the degradation of BRD2, BRD3, and BRD4 proteins in NIH-3T3 cells following treatment with this compound.
Materials:
-
NIH-3T3 cells (ATCC CRL-1658)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (and inact-HPP-9 as a negative control)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
CRBN ligand (e.g., hydroxythalidomide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GLI1, anti-GLI2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Seeding:
-
Culture NIH-3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and inact-HPP-9 in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24-27 hours. Include a DMSO vehicle control and a negative control with inact-HPP-9 (1 µM).
-
For mechanistic validation, pre-treat cells with MG132 (10 µM) or hydroxythalidomide (10 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control.
-
Calculate the percentage of degradation relative to the DMSO-treated control.
-
References
- 1. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 2. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting non-canonical activation of GLI1 by the SOX2-BRD4 transcriptional complex improves the efficacy of HEDGEHOG pathway inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]
HPP-9 In Vivo Studies: A Review of Currently Available Information
As of late 2025, detailed protocols and quantitative data from in vivo studies of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) that degrades BET bromodomains, are not publicly available in the scientific literature. Research primarily focuses on its in vitro characterization, elucidating its mechanism of action and its effects on the Hedgehog (Hh) signaling pathway in cell-based assays.
This compound was identified as a PROTAC based on Hedgehog Pathway Inhibitor-1 (HPI-1). It effectively degrades BET bromodomains, leading to the inhibition of the Hh signaling pathway. This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. The foundational research by Meropi Bagka and colleagues has established this compound as a potent tool for studying the role of BET bromodomains in Hh signaling. However, this work has been confined to cellular models.
While the available literature does not provide specific in vivo study designs or dosage information for this compound, general principles for designing preclinical in vivo studies for PROTACs targeting similar pathways can be considered. Such studies would typically involve the selection of appropriate animal models, determination of the route of administration, and establishment of a dosing regimen.
General Considerations for In Vivo Studies of PROTACs
For a hypothetical in vivo study of a compound like this compound, researchers would need to address the following:
-
Animal Model Selection: The choice of animal model is critical and would likely involve xenograft models where human cancer cell lines with a dysregulated Hedgehog pathway are implanted into immunocompromised mice.
-
Route of Administration: The method of delivery would depend on the physicochemical properties of this compound. Common routes for PROTACs include intraperitoneal (IP) or intravenous (IV) injections, or oral gavage if bioavailability allows.
-
Dosage and Treatment Schedule: Determining the optimal dose and frequency of administration would require dose-ranging studies to assess both efficacy (e.g., tumor growth inhibition) and toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples would be collected at various time points to measure the concentration of this compound (PK) and to assess the degradation of target proteins (BET bromodomains) and downstream effects on the Hh pathway (PD).
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of BET bromodomains. This, in turn, downregulates the expression of genes controlled by the Hedgehog signaling pathway.
Caption: Mechanism of this compound action.
A general workflow for an in vivo study would involve several key stages, from animal model preparation to data analysis.
Application Notes and Protocols for HPP-9 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPP-9 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4. It is synthesized based on the Hedgehog Pathway Inhibitor-1 (HPI-1) and therefore also inhibits the Hedgehog (Hh) signaling pathway. This dual mechanism of action makes this compound a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for the administration of this compound in mouse models for preclinical research, based on established methodologies for similar compounds such as BET degraders and Hedgehog pathway inhibitors.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to a BET bromodomain, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the targeted BET protein. The degradation of BET proteins, which are critical readers of histone acetylation and regulators of gene transcription, leads to the downregulation of key oncogenes like c-Myc.
Simultaneously, this compound inhibits the Hedgehog signaling pathway by acting on downstream components, preventing the activation of Gli transcription factors. The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. The dual activity of this compound offers a potentially synergistic anti-tumor effect.
Data Presentation: In Vivo Administration of Similar Compounds
The following table summarizes dosages and administration routes from published studies on BET degraders and Hedgehog pathway inhibitors in mouse models. This data can serve as a starting point for designing in vivo studies with this compound.
| Compound Class | Compound Name | Mouse Model | Route of Administration | Dosage | Vehicle | Reference |
| BET Degrader | dBET-3 | Prostate Cancer Xenograft | Intravenous (tail vein) | 5 mg/kg, 3 times a week | 10% PEG400, 3% Cremophor, 87% PBS | [1] |
| BET Degrader | CFT-2718 | Leukemia Xenograft | Intravenous | 1.8 mg/kg, weekly | D5W (5% dextrose in water) | [2] |
| BET Degrader | dBET1 | Leukemia Xenograft | Intraperitoneal | 50 mg/kg, daily | Not specified | [3] |
| BET Degrader | Compound 23 | Leukemia Xenograft | Intravenous | 5 mg/kg, single dose | Not specified | [4][5] |
| Hedgehog Inhibitor | IPI-926 | Pancreatic Cancer (KPC) | Oral gavage | 40 mg/kg, daily | Not specified | N/A |
Experimental Protocols
Important Preliminary Steps: Before commencing in vivo studies, it is crucial to perform initial dose-finding and maximum tolerated dose (MTD) studies for this compound to establish a safe and effective dosing range for the specific mouse strain and tumor model being used.
Protocol 1: Intravenous (IV) Administration
This route ensures immediate and complete bioavailability.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% PEG400, 3% Cremophor EL, 87% sterile PBS; or 5% Dextrose in Water - D5W)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Mouse restrainer
Procedure:
-
Preparation of this compound solution:
-
On the day of injection, prepare the this compound solution in the chosen vehicle.
-
Due to the hydrophobic nature of many PROTACs, sonication or gentle warming may be required to achieve complete dissolution.
-
Prepare a stock solution at a concentration that allows for a low injection volume (typically 50-100 µL per 20-25 g mouse).
-
-
Animal Preparation:
-
Accurately weigh each mouse to determine the precise injection volume.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
-
Injection:
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Continue to monitor the animals regularly for signs of toxicity, tumor growth, and body weight changes throughout the study.
-
Protocol 2: Intraperitoneal (IP) Administration
A common route for administering therapeutic agents in preclinical models.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG400, Tween 80, saline)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of this compound solution:
-
Prepare the dosing solution on the day of administration. A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Ensure the solution is homogenous and free of precipitates.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
-
Injection:
-
Tilt the mouse slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the this compound solution into the peritoneal cavity.
-
-
Post-injection Care:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Regularly monitor animal health, body weight, and tumor size.
-
Protocol 3: Oral Gavage (PO) Administration
Oral administration is often preferred for its clinical relevance, but formulation is critical for bioavailability.
Materials:
-
This compound
-
Oral gavage vehicle (e.g., 0.5% methylcellulose in water, corn oil, or specialized formulations like self-emulsifying drug delivery systems - SEDDS)
-
Sterile oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Formulation of this compound for Oral Delivery:
-
Given the "beyond Rule of 5" properties of most PROTACs, a simple aqueous solution is unlikely to be effective.[6][7]
-
Formulate this compound in a vehicle designed to enhance solubility and absorption. A suspension in 0.5% methylcellulose is a common starting point. More advanced formulations may be necessary and can be developed in collaboration with a formulation specialist.[8]
-
-
Animal Handling:
-
Gently restrain the mouse and ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
-
Monitoring:
-
Observe the mouse immediately after the procedure for any signs of respiratory distress.
-
Conduct regular monitoring of the animals' well-being, including body weight and tumor measurements.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Formulation considerations for this compound administration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for HPP-9 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of a stock solution of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) that targets BET bromodomains for degradation.[1][2]
Introduction to this compound
This compound is a chemical probe based on the Hedgehog Pathway Inhibitor-1 (HPI-1).[1][2] It functions as a PROTAC to induce the degradation of BET bromodomain proteins, which are critical regulators of gene expression.[1][2] Due to its targeted protein degradation activity, this compound is a valuable tool for studying the roles of BET bromodomains in various biological processes, including cancer.[1][2]
Data Summary
The following table summarizes the key information for handling and preparing this compound stock solutions. Please note that specific details such as solubility and exact storage conditions should always be confirmed with the supplier's Certificate of Analysis.
| Parameter | Recommendation | Source/Rationale |
| Molecular Weight | Refer to Certificate of Analysis | Supplier specific |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Based on common laboratory practice for similar small molecule inhibitors.[3] |
| Recommended Stock Concentration | 1-10 mM | Standard practice for creating versatile stock solutions for in vitro experiments. |
| Storage of Dry Compound | Room temperature (short-term); -20°C or -80°C (long-term) | General recommendation for chemical stability.[1][4] |
| Storage of Stock Solution | -20°C (short-term); -80°C (long-term, in aliquots) | To prevent degradation and minimize freeze-thaw cycles.[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filter-barrier tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and dry.
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out a mass of this compound equivalent to 0.01 moles (refer to the Certificate of Analysis for the precise molecular weight).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed out 10 µmoles of this compound, you would add 1 mL of DMSO.
-
Cap the vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
If any particulate matter remains, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to a few weeks), store the aliquots at -20°C.
-
For long-term storage (months), it is recommended to store the aliquots at -80°C.[4]
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced BET protein degradation.
References
Application Notes and Protocols: HPP-9 Western Blot for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins through the ubiquitin-proteasome system. HPP-9 is a potent PROTAC designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene transcription implicated in various cancers and inflammatory diseases.[1][2][3] This document provides a detailed protocol for assessing this compound-induced BRD4 degradation using western blotting, a fundamental technique for quantifying protein levels in cell lysates.
Principle of this compound Action
This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][4] The efficacy of this compound can be quantified by measuring the reduction in BRD4 protein levels, for which western blotting is a standard and reliable method.
Signaling Pathway of this compound-Mediated BRD4 Degradation
Caption: this compound mediated BRD4 degradation pathway.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line expressing detectable levels of BRD4. Common cell lines used for BRD4 degradation assays include HeLa, MDA-MB-231, MM.1S, and various lung cancer cell lines.[4][5][6][7]
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment (Dose-Response): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.3 nM to 10 µM).[5][8] Treat the cells for a fixed time point (e.g., 8, 16, or 24 hours).[5][9] Include a vehicle control (DMSO) treatment.
-
This compound Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., the determined DC50 or a concentration known to induce significant degradation) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5][10][11]
II. Cell Lysis
-
After treatment, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation. Also, probe for a loading control protein such as α-Tubulin, GAPDH, or β-actin to ensure equal protein loading across lanes.[5][8][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
Experimental Workflow
Caption: Workflow for BRD4 western blot analysis.
Data Presentation
Table 1: Dose-Response of BRD4 Degradation by PROTACs
| PROTAC | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | HepG2 | 8 | 23.32 | >90 | [9] |
| DP1 | SU-DHL-4 | 24 | 10,840 | 98 | [12] |
| dBRD4-BD1 | MM.1S | 24 | 280 | 77 | [10] |
| ZXH-3-26 | Primary CD4+ T-cells | 8 | ~5 | >90 | [13] |
| CFT-2718 | 293T | 3 | <10 | 90 | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Time-Course of BRD4 Degradation by PROTACs
| PROTAC | Concentration | Cell Line | Time for Significant Degradation (hours) | Sustained Degradation | Reference |
| Various | 1 µM | MDA-MB-231 | 4 - 8 | Up to 24 hours | [5] |
| DP1 | 10.84 µM | SU-DHL-4 | 12 | Up to 72 hours post-washout | [12] |
| MZ1 | 5 µM | U2OS | < 4 | Long-lasting | [4][14] |
| CFT-2718 | 10 nM | H69, H446 | 2 | Up to 24 hours | [11] |
| ARV-825 | 100 nM | CCA cells | < 24 | Long-lasting | [15] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No BRD4 band detected | Insufficient protein load | Increase the amount of protein loaded per well. |
| Poor antibody quality | Use a validated anti-BRD4 antibody. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). | |
| Weak BRD4 signal | Low BRD4 expression in the cell line | Choose a cell line with higher BRD4 expression. |
| Suboptimal antibody concentration | Titrate the primary antibody concentration. | |
| Insufficient exposure time | Increase the ECL exposure time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Uneven loading control bands | Pipetting errors during loading | Ensure accurate and consistent sample loading. |
| Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
Conclusion
This application note provides a comprehensive protocol for the evaluation of this compound-induced BRD4 degradation by western blot. By following these detailed steps, researchers can accurately quantify the potency and kinetics of this compound, facilitating its development as a potential therapeutic agent. The provided diagrams and data tables offer a clear understanding of the underlying mechanism and expected outcomes.
References
- 1. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET degraders reveal BRD4 disruption of 7SK and P-TEFb is critical for effective reactivation of latent HIV in CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing HPP-9 Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPP-9 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4.[1][2][3][4] By hijacking the cellular ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of these key epigenetic readers. The degradation of BET proteins by this compound leads to the downstream inhibition of the Hedgehog signaling pathway, which is aberrantly activated in various cancers.[1][5] These application notes provide detailed protocols to assess the degradation efficiency of this compound by quantifying both the degradation of its target proteins and its own chemical stability.
Key Concepts
-
PROTACs: Heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and proteasomal degradation.[6][7]
-
BET Proteins: A family of proteins (BRD2, BRD3, BRD4) that act as epigenetic readers, playing crucial roles in transcriptional regulation.
-
Hedgehog Signaling Pathway: A vital signaling pathway in embryonic development that can contribute to tumorigenesis when dysregulated.[8][9][10][11]
-
DC50: The concentration of a degrader at which 50% of the target protein is degraded.[7][12]
-
Dmax: The maximum percentage of target protein degradation achievable with a specific degrader.[12]
I. Assessment of this compound-Mediated BET Protein Degradation
This section outlines the protocols to determine the efficiency of this compound in degrading its target BET proteins within a cellular context.
Experimental Workflow for BET Protein Degradation Assessment
Caption: Workflow for assessing this compound mediated protein degradation and pathway inhibition.
Protocol 1: Western Blot for BET Protein Degradation
This protocol details the detection and quantification of BRD2, BRD3, and BRD4 protein levels following this compound treatment.
Materials:
-
Cell lines (e.g., NIH-3T3, medulloblastoma cells MB55 and MB56)[2]
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-α-Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 and Dmax values.[12]
-
Data Presentation: this compound Mediated BET Protein Degradation
| This compound Conc. (µM) | % BRD2 Degradation (Dmax) | % BRD3 Degradation (Dmax) | % BRD4 Degradation (Dmax) | DC50 (µM) |
| 0.01 | ||||
| 0.1 | ||||
| 0.5 | Nearly complete | Nearly complete | Nearly complete | |
| 1 | ||||
| 5 | ||||
| 10 | Reduced efficacy (Hook effect) | Reduced efficacy (Hook effect) | Reduced efficacy (Hook effect) |
Note: The table is a template for data representation. Actual values should be derived from experimental data. A "Hook effect" at higher concentrations, where degradation is less efficient, has been observed for this compound.[1]
Protocol 2: RT-qPCR for Hedgehog Pathway Target Genes
This protocol is for quantifying the mRNA expression of Hedgehog pathway target genes, such as GLI1 and Ptch1, to assess the downstream functional consequences of BET protein degradation by this compound.[13][14]
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., GLI1, Ptch1) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions with SYBR Green master mix, cDNA, and primers for each target and housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the gene expression levels in this compound treated samples to the vehicle control.
-
Data Presentation: Downregulation of Hedgehog Pathway Target Genes
| This compound Conc. (µM) | Relative GLI1 mRNA Expression (Fold Change) | Relative Ptch1 mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | ||
| 1 | ||
| 10 |
Note: This table is a template for data representation.
II. This compound Signaling Pathway Inhibition
This compound-mediated degradation of BET bromodomains interferes with the transcriptional activation of Hedgehog target genes, leading to the inhibition of the pathway.
Caption: this compound mediated degradation of BET proteins and subsequent Hedgehog pathway inhibition.
III. Assessment of this compound Chemical Stability
This section provides a protocol to evaluate the chemical stability of this compound under various conditions, which is crucial for understanding its shelf-life and behavior in different experimental settings.
Protocol 3: LC-MS for Chemical Stability Assessment
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound over time in different buffer conditions.[15][16][17][18][19]
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)[15]
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS system
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration (e.g., 1-10 µM) in the different buffers (pH 4, 7.4, 9), SGF, and SIF.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and quench the reaction by adding ice-cold acetonitrile.
-
-
LC-MS Analysis:
-
Centrifuge the quenched samples to precipitate any salts.
-
Inject the supernatant into the LC-MS system.
-
Separate this compound from potential degradants using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify the parent this compound molecule using mass spectrometry in selected ion monitoring (SIM) mode for the specific m/z of this compound.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life (t½) in each condition.
-
Data Presentation: this compound Chemical Stability
| Condition | Incubation Time (hours) | % this compound Remaining | Half-life (t½) (hours) |
| pH 4.0 | 0 | 100 | |
| 1 | |||
| 4 | |||
| 24 | |||
| pH 7.4 | 0 | 100 | |
| 1 | |||
| 4 | |||
| 24 | |||
| pH 9.0 | 0 | 100 | |
| 1 | |||
| 4 | |||
| 24 | |||
| SGF | 0 | 100 | |
| 1 | |||
| 2 | |||
| SIF | 0 | 100 | |
| 1 | |||
| 4 |
Note: This table is a template for data representation. Actual values should be derived from experimental data.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the degradation efficiency of this compound. By evaluating both its ability to degrade target BET proteins and its intrinsic chemical stability, researchers can gain a thorough understanding of its pharmacological properties. These methods are essential for the preclinical development and optimization of this compound and other PROTAC-based therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. Hedgehog signalling assays using quantitative RT-PCR. [bio-protocol.org]
- 14. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols: In Vitro Time Course of HPP-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vitro effects of HPP-9, a potent and long-acting Hedgehog (Hh) pathway inhibitor. This compound functions as a Proteolysis-Targeting Chimera (PROTAC), inducing the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4.[1][2][3][4] This document outlines the time-dependent effects of this compound on BET protein levels and Hedgehog signaling pathway activity, offering detailed protocols for key in vitro experiments to facilitate further research and drug development.
Introduction
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. This compound is a novel small molecule that leverages PROTAC technology to induce the degradation of BET bromodomain proteins, which are known to be involved in the transcriptional regulation of Hh pathway target genes.[2][5] By promoting the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4, this compound effectively downregulates the expression of key Hh pathway components, such as Gli1 and Gli2, leading to the inhibition of pathway activity.[5] These notes provide a framework for studying the in vitro time course of this compound action.
Data Presentation
Table 1: Time-Dependent Degradation of BET Proteins by this compound
While a detailed time course of BET protein degradation by this compound at multiple early time points is not extensively published, significant degradation of BRD2, BRD3, and BRD4 has been observed following a 27-hour treatment with this compound in NIH-3T3 cells. The following table summarizes the observed effects at this time point. Researchers are encouraged to perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the precise degradation kinetics in their specific cell line of interest.
| Time Point (hours) | This compound Concentration (µM) | BRD2 Degradation (%) | BRD3 Degradation (%) | BRD4 Degradation (%) | Cell Line | Reference |
| 27 | 1 | Substantial | Substantial | Substantial | NIH-3T3 | [2] |
Table 2: Time-Dependent Inhibition of Hedgehog Signaling by this compound
The degradation of BET proteins by this compound leads to a downstream inhibition of the Hedgehog signaling pathway. This is evidenced by a reduction in the protein levels of the transcription factors Gli1 and Gli2, as well as a decrease in the mRNA expression of Hh target genes. The following table presents data from a 27-hour treatment period. A comprehensive time-course analysis is recommended to fully characterize the kinetics of Hh pathway inhibition.
| Time Point (hours) | This compound Concentration (µM) | Gli1 Protein Reduction (%) | Gli2 Protein Reduction (%) | Ptch1 mRNA Reduction (%) | Gli1 mRNA Reduction (%) | Gli2 mRNA Reduction (%) | Cell Line | Reference |
| 27 | 1 | Significant | Significant | Significant | Significant | Significant | NIH-3T3 | [5] |
Experimental Protocols
Western Blot for BET Protein Degradation
This protocol describes the detection of BRD2, BRD3, and BRD4 protein levels by western blot following this compound treatment.
Materials:
-
Cell line of interest (e.g., NIH-3T3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation compared to the vehicle-treated control.
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This protocol outlines the measurement of mRNA levels of Hedgehog pathway target genes (Ptch1, Gli1, Gli2) following this compound treatment.
Materials:
-
Cell line of interest (e.g., NIH-3T3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Ptch1, Gli1, Gli2, and a housekeeping gene (e.g., Gapdh or Actb)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol.
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse the cells directly in the well using the lysis reagent from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound induced BET protein degradation.
References
Application of HPP-9 in Medulloblastoma Research: Information Not Available
Initial searches for "HPP-9" in the context of medulloblastoma research did not yield any specific information or published studies. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
Medulloblastoma is the most common malignant brain tumor in children, and its research is an active field of study.[1][2] The disease is classified into distinct molecular subgroups, with the Sonic Hedgehog (SHH) subgroup being a significant focus for targeted therapies.[3][4] This subgroup is characterized by the aberrant activation of the SHH signaling pathway.[1][3]
The SHH pathway is crucial during embryonic development and is normally silenced in most adult tissues.[3] In SHH-driven medulloblastoma, mutations in components of this pathway, such as Patched (PTCH) or Smoothened (SMO), lead to uncontrolled cell growth.[5][6] Consequently, inhibitors targeting the SHH pathway, particularly SMO antagonists like vismodegib and sonidegib, have been investigated as therapeutic options.[7][8][9]
While extensive research exists on various SMO inhibitors and other therapeutic strategies for medulloblastoma, there is no publicly available data linking a compound designated "this compound" to this area of research. It is possible that "this compound" is an internal code name for a novel compound not yet disclosed in scientific literature, a very recent discovery that has not been published, or a misnomer for another therapeutic agent.
Without specific data on this compound's mechanism of action, its effects on medulloblastoma cells, or any preclinical or clinical studies, it is impossible to provide the detailed application notes and protocols requested.
For researchers, scientists, and drug development professionals interested in medulloblastoma, the following resources provide a strong foundation in the current understanding and experimental approaches in the field:
-
Understanding Medulloblastoma Subgroups: Comprehensive reviews detail the four main molecular subgroups: WNT, SHH, Group 3, and Group 4, each with distinct clinical and molecular characteristics.[4][10]
-
Targeting the SHH Pathway: A significant body of literature exists on the development and application of SMO inhibitors.[3][7][11] This includes studies on mechanisms of resistance, which can involve mutations downstream of SMO.[5][11]
-
Experimental Models: Research articles describe various in vitro and in vivo models used to study medulloblastoma, including patient-derived xenografts, which are instrumental in preclinical drug evaluation.[11][12]
Should information on "this compound" become publicly available, a detailed analysis and the creation of the requested application notes and protocols would be feasible. We recommend checking for alternative names or publications from the originating institution of this compound.
References
- 1. Signaling pathway and molecular subgroups of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent advances in the molecular understanding of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medulloblastoma: Molecular Targets and Innovative Theranostic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma [frontiersin.org]
- 8. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma | EurekAlert! [eurekalert.org]
- 10. From the clinic to the lab, understanding medulloblastoma relies on molecular profiling - St. Jude Children’s Research Hospital [stjude.org]
- 11. Genome Sequencing of SHH Medulloblastoma Predicts Genotype-Related Response to Smoothened Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
HPP-9 Degradation Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for HPP-9 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins within the cell. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest.
Q2: What are the primary targets of this compound?
The primary targets of this compound are the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4. These proteins are critical regulators of gene expression and are implicated in various diseases, including cancer.
Q3: How does this compound mediate the degradation of BET proteins?
This compound is a heterobifunctional molecule. One end binds to a BET protein, and the other end binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding brings the BET protein and the E3 ligase into close proximity, leading to the ubiquitination of the BET protein, which marks it for degradation by the proteasome.
Q4: What is the "hook effect" and how does it relate to this compound experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high concentrations of the PROTAC. This is thought to occur because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for forming the ternary complex required for degradation. In this compound experiments, this effect has been observed at concentrations above 5 µM, where the degradation of BET proteins is less efficient.[1]
Q5: What are essential negative controls for an this compound degradation experiment?
A crucial negative control is an inactive analog of this compound, such as inact-HPP-9.[2] This analog is structurally similar to this compound but has been modified to prevent binding to the E3 ligase, thus inhibiting its degradation activity. This control helps to ensure that the observed effects are due to the PROTAC activity of this compound and not off-target effects of the chemical scaffold. Additionally, performing competition assays with a proteasome inhibitor (e.g., MG132) or a CRBN ligand (e.g., hydroxythalidomide) can confirm that degradation is proteasome- and CRBN-dependent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation of BET proteins | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to induce degradation or too high, leading to the "hook effect". | 1. Optimize this compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50). Based on published data, significant degradation is expected between 0.5 µM and 5 µM.[1] |
| 2. Inappropriate Incubation Time: The treatment time may be too short for degradation to occur or too long, leading to protein resynthesis. | 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) with an optimal concentration of this compound to determine the ideal treatment duration. | |
| 3. Low E3 Ligase (CRBN) Expression: The cell line used may not express sufficient levels of CRBN for efficient degradation. | 3. Check CRBN Expression: Verify the expression of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. | |
| 4. Issues with Experimental Protocol: Problems with cell lysis, protein quantification, or Western blotting can lead to inaccurate results. | 4. Review and Optimize Protocol: Carefully review your experimental protocol. Ensure complete cell lysis, accurate protein quantification, and proper antibody concentrations and incubation times for Western blotting. | |
| Inconsistent Results | 1. Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to variability in protein expression and response to treatment. | 1. Maintain Consistent Cell Culture Practices: Use cells with a low passage number and ensure they are healthy and actively dividing before treatment. |
| 2. Reagent Variability: Inconsistent quality or concentration of this compound or other reagents. | 2. Ensure Reagent Quality: Use high-quality, validated this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High Background in Western Blot | 1. Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. | 1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| 2. Antibody Concentration Too High: Using too much primary or secondary antibody can increase background noise. | 2. Titrate Antibodies: Perform an antibody titration to determine the optimal concentration that gives a strong signal with minimal background. | |
| Unexpected Off-Target Effects | 1. Non-Specific Binding: this compound or its parent molecule, HPI-1, may have off-target interactions. | 1. Perform Control Experiments: Use the inactive analog (inact-HPP-9) to distinguish between PROTAC-mediated effects and off-target effects.[2] Additionally, a competition assay with the parent BET inhibitor can help identify effects related to BET inhibition versus degradation. |
Data Presentation
Table 1: this compound Degradation Profile
| Target Protein | Optimal Concentration Range for Degradation | Observed Maximal Degradation (Dmax) | Notes |
| BRD2 | 0.5 - 5 µM | Near complete degradation | The "hook effect" is observed at concentrations above 5 µM.[1] |
| BRD3 | 0.5 - 5 µM | Near complete degradation | The "hook effect" is observed at concentrations above 5 µM.[1] |
| BRD4 | 0.5 - 5 µM | Near complete degradation | The "hook effect" is observed at concentrations above 5 µM.[1] |
Experimental Protocols
Protocol 1: this compound Mediated Degradation of BET Proteins followed by Western Blot Analysis
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for the desired incubation time (e.g., 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (inact-HPP-9).
2. Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Western Blotting: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an ECL substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target protein bands to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Competition Assay to Confirm Mechanism of Action
1. Co-treatment: a. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a CRBN ligand (e.g., 10 µM hydroxythalidomide) for 1-2 hours. b. Add the optimal degradation concentration of this compound to the pre-treated cells and incubate for the determined optimal time. c. Include control groups with this compound alone and vehicle alone.
2. Follow-up: a. Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
3. Expected Outcome: a. Co-treatment with MG132 or hydroxythalidomide should rescue the degradation of BET proteins, confirming that this compound acts through the proteasome and CRBN.
Visualizations
Caption: this compound experimental workflow and controls.
Caption: Troubleshooting flowchart for this compound experiments.
References
potential off-target effects of HPP-9 PROTAC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the HPP-9 PROTAC. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that functions by inducing the degradation of its target proteins.[1][2] It is composed of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This dual binding brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][2] Specifically, this compound is based on the Hedgehog Pathway Inhibitor-1 (HPI-1) and has been shown to degrade BET bromodomains, particularly BRD3 and BRD4.[3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the degradation of BET bromodomain proteins.[3][4] This leads to the inhibition of the Hedgehog signaling pathway, observed through the reduction of GLI1 and GLI2 protein levels and decreased expression of Hedgehog target genes like Ptch1 and Gli1.[4]
Q3: What are the potential sources of off-target effects with this compound?
A3: Potential off-target effects with this compound, and PROTACs in general, can arise from several sources:
-
The Warhead: The HPI-1 component of this compound may have its own off-target binding partners besides the intended BET bromodomains.
-
The E3 Ligase Ligand: The ligand used to recruit the E3 ligase (commonly derivatives of thalidomide or pomalidomide for the Cereblon E3 ligase) can have its own biological activities, such as the degradation of endogenous zinc finger proteins.[5]
-
The Ternary Complex: The entire this compound molecule can induce the formation of unproductive or alternative ternary complexes with proteins other than the intended target, leading to their degradation. The selectivity of a PROTAC is not solely dependent on the warhead's affinity but also on the stability and productivity of the ternary complex.[6][7]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after this compound treatment that is inconsistent with BET bromodomain degradation.
-
Possible Cause 1: Off-target protein degradation. this compound may be degrading proteins other than BRD3 and BRD4.
-
Troubleshooting Step: Perform global proteomic analysis (e.g., using mass spectrometry) to compare protein abundance in cells treated with this compound versus a vehicle control. This will provide a comprehensive view of all protein level changes.[8]
-
-
Possible Cause 2: Off-target effects of the HPI-1 warhead or the E3 ligase ligand. The constituent parts of this compound may have independent biological activities.
-
Troubleshooting Step: As a control, treat cells with HPI-1 alone and a non-binding analog of the E3 ligase ligand to distinguish their individual effects from those of the this compound PROTAC.
-
-
Possible Cause 3: Activation of a compensatory signaling pathway. The degradation of BET bromodomains may trigger feedback mechanisms or crosstalk with other pathways.
-
Troubleshooting Step: Use pathway analysis tools on your proteomic or transcriptomic data to identify signaling pathways that are significantly altered by this compound treatment.
-
Issue 2: Inconsistent or weak degradation of the target protein (BRD4).
-
Possible Cause 1: "Hook Effect". At high concentrations, PROTACs can form binary complexes (this compound with BRD4 or this compound with the E3 ligase) that do not lead to degradation, thus reducing efficacy.[6][9]
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for degradation and to identify if the hook effect is occurring.
-
-
Possible Cause 2: Low expression of the recruited E3 ligase in the cell line. The efficacy of this compound is dependent on the presence of the E3 ligase it recruits (e.g., Cereblon or VHL).[10]
-
Troubleshooting Step: Confirm the expression of the relevant E3 ligase in your cell line using Western blotting or qPCR.
-
-
Possible Cause 3: Subcellular localization of BRD4 and the E3 ligase. The target protein and the E3 ligase need to be in the same cellular compartment for the PROTAC to be effective.[11]
-
Troubleshooting Step: Investigate the subcellular localization of both BRD4 and the recruited E3 ligase in your cell line using immunofluorescence or cellular fractionation followed by Western blotting.
-
Issue 3: Discrepancy between in vitro binding affinity and in-cell degradation potency.
-
Possible Cause 1: Poor cell permeability of this compound. PROTACs are often large molecules that may not readily cross the cell membrane.[12]
-
Troubleshooting Step: Use a cell permeability assay to assess the uptake of this compound into your cells.
-
-
Possible Cause 2: Ternary complex cooperativity. The stability of the BRD4-HPP-9-E3 ligase ternary complex is a key determinant of degradation efficiency and does not always correlate with binary binding affinities.[13]
-
Troubleshooting Step: If available, use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
| Concentration | % BRD4 Degradation (On-Target) | % Off-Target Protein X Degradation |
| 1 nM | 15% | 2% |
| 10 nM | 55% | 8% |
| 100 nM | 92% | 15% |
| 1 µM | 85% (Hook Effect) | 25% |
| 10 µM | 60% (Hook Effect) | 40% |
Table 2: Illustrative Proteomics Summary
| Protein | Fold Change (this compound vs. Vehicle) | p-value | Potential Effect |
| BRD4 | -10.5 | < 0.001 | On-Target |
| BRD3 | -8.2 | < 0.001 | On-Target |
| ZFP91 | -2.1 | < 0.05 | Potential Off-Target (E3 Ligase Ligand) |
| Kinase Y | -3.5 | < 0.01 | Potential Off-Target (Warhead) |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Protocol 2: Global Proteomics using Mass Spectrometry
-
Sample Preparation: Treat cells with this compound or a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
Visualizations
Caption: Mechanism of this compound induced degradation of BRD4.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [arxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPP-9 Concentration for Maximum Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental use of HPP-9, a PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of BET bromodomains. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical tool known as a PROTAC. It functions by hijacking the cell's natural protein disposal system to selectively degrade BET (Bromodomain and Extra-Terminal domain) proteins. It is composed of three key parts: a ligand that binds to the target BET protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two elements. By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the tagging of the BET protein with ubiquitin, marking it for degradation by the proteasome.[1][][3]
Q2: I am not observing the expected degradation of my target protein. What are the possible reasons?
A2: Several factors could contribute to a lack of target protein degradation:
-
Suboptimal this compound Concentration: The concentration of this compound is critical. Too low a concentration may be insufficient to induce the formation of the ternary complex (BET protein:this compound:CRBN E3 ligase), while excessively high concentrations can lead to the "hook effect," where the formation of unproductive binary complexes (BET protein:this compound or this compound:CRBN) inhibits degradation.[4][5][6]
-
Chemical Instability of this compound: PROTACs, particularly those based on thalidomide like this compound, can be susceptible to degradation in aqueous solutions, such as cell culture media.[4][7] If this compound degrades, its effective concentration decreases, leading to reduced efficacy.
-
Cellular Factors: The expression levels of the target BET protein and the CRBN E3 ligase in your specific cell line are crucial for effective degradation.
-
Incubation Time: The kinetics of protein degradation can vary. It is important to perform a time-course experiment to determine the optimal duration of this compound treatment.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[4][5] This occurs because at very high concentrations, this compound is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide-range dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration range for maximum degradation.
Q4: How should I prepare and store this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For experimental use, prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8] It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. When preparing working solutions in aqueous buffers or cell culture media, it is recommended to prepare them fresh for each experiment to minimize potential degradation.
Troubleshooting Guides
Issue 1: No or Low Target Degradation
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal concentration and rule out the "hook effect". |
| This compound Instability | Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your experimental buffer or media using an analytical method like LC-MS. |
| Low E3 Ligase Expression | Confirm the expression of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal this compound concentration to determine the time to maximum degradation (Dmax). |
| Poor Cell Permeability | Although many PROTACs have good cell permeability, this can be a factor. If other troubleshooting steps fail, consider evaluating the cell permeability of this compound. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | Ensure consistent preparation and storage of this compound stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Variability | Maintain consistent cell passage numbers and seeding densities between experiments. Ensure cells are healthy and in the exponential growth phase. |
| Assay-Specific Issues | Optimize your protein extraction and Western blot protocols to ensure complete lysis and consistent loading. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
Objective: To identify the concentration of this compound that results in maximum degradation of the target BET protein.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A broad concentration range is recommended (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time may need to be optimized in a separate time-course experiment.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein loading amounts and perform a Western blot to detect the levels of the target BET protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the this compound concentration to generate a dose-response curve and determine the optimal concentration for maximum degradation.
Protocol 2: Assessing the Chemical Stability of this compound
Objective: To evaluate the stability of this compound in a specific aqueous buffer or cell culture medium over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a relevant experimental concentration in the aqueous buffer or cell culture medium of interest.
-
Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Sample Storage: Immediately store the collected aliquots at -80°C to prevent further degradation.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of intact this compound at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life of the compound under the tested conditions.
Visualizations
Caption: Mechanism of this compound mediated BET protein degradation.
Caption: Troubleshooting workflow for suboptimal this compound activity.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC in vitro evaluation - Profacgen [profacgen.com]
- 7. Untitled Document [arxiv.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HPP-9 and Hook Effect Mitigation
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for mitigating the high-dose hook effect in immunoassays using the novel HPP-9 reagent.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
The high-dose hook effect, also known as the prozone effect, is a phenomenon in immunoassays where an excessively high concentration of an analyte can lead to a falsely low signal. In a typical sandwich immunoassay, this occurs when the analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation. This can result in the erroneous interpretation of results, particularly in samples with a wide dynamic range of analyte concentrations.
Q2: How does the this compound reagent work to mitigate the hook effect?
This compound is a proprietary competitive binding agent designed to prevent the oversaturation of detection antibodies. The this compound molecule has a high affinity for the detection antibody's epitope-binding site but does not bind to the capture antibody. When added to the assay, this compound competitively inhibits the binding of excess, unbound analyte to the detection antibody, allowing for the proper formation of the capture antibody-analyte-detection antibody sandwich, thus restoring the dose-response relationship.
Q3: When should I suspect the hook effect is occurring in my assay?
The hook effect should be suspected under the following circumstances:
-
An unexpectedly low signal is observed from a sample that is expected to have a high analyte concentration.
-
Serial dilutions of a sample produce a paradoxical increase in signal.
-
There is a significant deviation from the expected dose-response curve at high analyte concentrations.
Q4: Can this compound be used in any immunoassay format?
This compound is specifically optimized for use in sandwich ELISA and other similar sandwich-based immunoassays. Its efficacy in other assay formats, such as competitive or direct immunoassays, has not been established and is not recommended.
Troubleshooting Guides
Guide 1: Identifying the Hook Effect
If you suspect the hook effect is impacting your results, a serial dilution experiment is the gold standard for confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000, 1:10000) using the appropriate assay buffer.
-
Assay Performance: Run the undiluted and diluted samples in your standard immunoassay protocol.
-
Data Analysis: Plot the measured analyte concentration against the dilution factor. If the hook effect is present, you will observe an initial increase in the measured concentration with increasing dilution, followed by a decrease.
Data Interpretation:
| Dilution Factor | Measured Concentration (ng/mL) | Corrected Concentration (ng/mL) | Observation |
| Undiluted | 50 | 50 | Falsely low reading |
| 1:10 | 250 | 2500 | Concentration increases |
| 1:100 | 400 | 40000 | Peak concentration observed |
| 1:1000 | 50 | 50000 | Concentration begins to decrease |
| 1:10000 | 5 | 50000 | Within linear range |
Guide 2: Mitigating the Hook Effect with this compound
Once the hook effect is confirmed, this compound can be incorporated into the assay workflow to obtain accurate results from high-concentration samples.
Experimental Protocol:
-
Reagent Preparation: Reconstitute the lyophilized this compound reagent according to the product datasheet to create the working solution.
-
This compound Incubation: In a separate microplate or tube, pre-incubate your neat (undiluted) sample with the this compound working solution at a 1:1 ratio for 15 minutes at room temperature. This allows this compound to bind to the excess analyte.
-
Assay Performance: Add the this compound-treated sample to the immunoassay plate and proceed with your standard assay protocol.
-
Data Comparison: Run the same neat sample without this compound treatment in parallel for comparison.
Expected Results:
| Sample Treatment | Measured Concentration (ng/mL) | Interpretation |
| Neat Sample (No this compound) | 55 | Hook Effect Observed |
| Neat Sample (+ this compound) | 52,500 | Accurate Concentration |
| 1:1000 Diluted Sample | 51,000 | Accurate Concentration |
Visualizations
Caption: Mechanism of the high-dose hook effect.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for the hook effect.
Technical Support Center: HPP-9 and its Inactive Analog (inact-HPP-9) as a Negative Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using HPP-9 and its inactive analog, inact-HPP-9, in experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that functions as a potent degrader of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4.[1][2] It is based on the Hedgehog Pathway Inhibitor-1 (HPI-1).[1] As a PROTAC, this compound is a bifunctional molecule that recruits a target protein (BET bromodomains) to an E3 ubiquitin ligase (Cereblon, CRBN), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This degradation of BET proteins results in the inhibition of the Hedgehog signaling pathway.[2][3][4]
Q2: What is inact-HPP-9 and why is it used as a negative control?
A2: Inact-HPP-9 is a methylated analog of this compound. This structural modification prevents it from binding to the CRBN E3 ligase.[2] Consequently, inact-HPP-9 is incapable of inducing the degradation of BET bromodomains and serves as an excellent negative control to demonstrate that the observed effects of this compound are due to its PROTAC activity and not off-target effects of the molecule itself.[4]
Q3: What is the "hook effect" and how can it affect my experiments with this compound?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC.[5] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. This effect has been observed with this compound at concentrations around 10 µM.[2]
Q4: What are the expected outcomes when using this compound and inact-HPP-9 in a Hedgehog pathway reporter assay?
A4: In a Hedgehog pathway reporter assay (e.g., a Gli-luciferase reporter assay), this compound is expected to cause a dose-dependent decrease in the reporter signal, indicating inhibition of the pathway. In contrast, inact-HPP-9 should show no significant effect on the reporter signal, confirming that the inhibition by this compound is due to its degradation of BET proteins.
Q5: How can I confirm that this compound is degrading BET proteins in my experiment?
A5: The most direct way to confirm BET protein degradation is by Western blotting. By treating your cells with this compound and inact-HPP-9, you should observe a significant decrease in the protein levels of BRD2, BRD3, and BRD4 in the this compound treated samples compared to the vehicle control and the inact-HPP-9 treated samples.
Quantitative Data Summary
| Compound | Target(s) | Assay Type | pIC50 | IC50 | Notes |
| This compound | BET Bromodomains (BRD2, BRD3, BRD4) | Hedgehog Pathway Inhibition | 6.71[1] | ~195 nM | Potent degrader of BET proteins. |
| inact-HPP-9 | None (inactive) | Hedgehog Pathway Inhibition / BET Degradation | Not Active | > 10 µM | Methylated analog of this compound; does not bind CRBN E3 ligase and is incapable of degrading BET bromodomains.[4] |
Experimental Protocols
Hedgehog Pathway Luciferase Reporter Assay
This protocol is for measuring the inhibition of the Hedgehog signaling pathway using a Gli-dependent luciferase reporter cell line.
Materials:
-
Gli-luciferase reporter cells (e.g., NIH-3T3 Shh-LIGHT2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and inact-HPP-9 (stock solutions in DMSO)
-
Recombinant Sonic Hedgehog (Shh-N) or a Smoothened agonist (e.g., SAG)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the Gli-luciferase reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
The following day, replace the growth medium with a low-serum medium.
-
Prepare serial dilutions of this compound and inact-HPP-9 in the low-serum medium. Also, prepare a vehicle control (DMSO).
-
Add the diluted compounds to the respective wells.
-
Stimulate the Hedgehog pathway by adding Shh-N or SAG to all wells except for the unstimulated control wells.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
BET Bromodomain Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of BET proteins (BRD2, BRD3, and BRD4) following treatment with this compound.
Materials:
-
Cell line expressing BET proteins (e.g., NIH-3T3, HeLa, or a relevant cancer cell line)
-
Cell culture medium
-
This compound and inact-HPP-9 (stock solutions in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, a single high concentration of inact-HPP-9 (e.g., 10 µM), and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-BRD2, anti-BRD3, or anti-BRD4, and the loading control antibody) overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.[6][7]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A common starting dilution is 1:5000 to 1:20,000.[8]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Troubleshooting Guides
Hedgehog Pathway Reporter Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, uneven cell seeding, edge effects. | Use a master mix for reagents. Ensure even cell suspension before seeding. Avoid using the outer wells of the plate. |
| Low or no signal | Low transfection efficiency (if transiently transfected), inactive luciferase, weak promoter. | Optimize transfection conditions. Use fresh luciferase substrate. Consider a stronger promoter for the reporter construct. |
| High background signal | Autofluorescence of compounds, contamination. | Use white-walled plates to reduce crosstalk. Test compounds for autofluorescence in a cell-free assay. Ensure sterile technique. |
| inact-HPP-9 shows some activity | Compound degradation or contamination, off-target effects at high concentrations. | Verify the integrity of the inact-HPP-9 stock. Test a lower concentration range. |
BET Bromodomain Degradation Western Blot
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed with this compound | "Hook effect" at high concentrations, insufficient incubation time, low E3 ligase expression in the cell line. | Test a wider range of this compound concentrations, including lower concentrations (pM to low nM range). Perform a time-course experiment (4-24 hours). Confirm CRBN expression in your cell line. |
| Weak or no bands for BET proteins | Low protein abundance, poor antibody quality, inefficient transfer. | Increase the amount of protein loaded. Use a positive control lysate. Optimize antibody concentrations and incubation times. Verify transfer efficiency with Ponceau S staining. |
| Non-specific bands | Antibody cross-reactivity, protein degradation during sample preparation. | Use a more specific antibody. Ensure protease inhibitors are fresh and added to the lysis buffer. Optimize blocking conditions. |
| Degradation observed with inact-HPP-9 | Compound contamination, non-PROTAC mediated cytotoxicity leading to protein loss. | Confirm the purity of inact-HPP-9. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out general toxicity. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced BET protein degradation and subsequent inhibition of the Hedgehog signaling pathway.
Caption: General experimental workflow for characterizing this compound and its inactive analog, inact-HPP-9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. promegaconnections.com [promegaconnections.com]
improving HPP-9 stability in solution
Welcome to the technical support center for HPP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC) that is based on the Hedgehog Pathway Inhibitor-1 (HPI-1).[1] It functions by inducing the degradation of BET (Bromodomain and Extra-Terminal domain) bromodomains, specifically BRD2, BRD3, and BRD4.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4][5][6] In the context of the Hedgehog signaling pathway, the degradation of BET bromodomains by this compound leads to the inhibition of the pathway.[2][3]
Q2: What are the common stability issues observed with this compound and other PROTACs in solution?
While specific stability data for this compound is not extensively published, PROTACs, in general, can be susceptible to several forms of degradation in aqueous solutions, impacting their efficacy and shelf-life. These include:
-
Hydrolysis: The linker or the warhead of the PROTAC molecule can be susceptible to hydrolysis, especially at non-optimal pH. For instance, ester or amide bonds within the linker can be cleaved.[7][8]
-
Oxidation: Certain functional groups within the this compound molecule may be prone to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.
-
Solubility Issues: PROTACs are often large molecules with poor aqueous solubility.[] This can lead to precipitation out of solution, especially during long-term storage or after freeze-thaw cycles.
-
Metabolic Instability: In cellular assays or in vivo studies, PROTACs can be subject to metabolic degradation by cellular enzymes.[] The stability can be influenced by the nature of the linker and the ligands for the protein of interest and the E3 ligase.[]
Q3: How can I improve the stability of this compound in my experimental solutions?
Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Optimization: The pH of the buffer is a critical factor. Maintaining a pH where this compound is most stable is crucial. Typically, a slightly acidic to neutral pH range is a good starting point for stability studies.
-
Use of Co-solvents: For solubility issues, the use of co-solvents such as DMSO, ethanol, or PEG can be beneficial. However, the concentration of these co-solvents should be optimized to avoid interference with the biological assay.
-
Proper Storage: this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Solutions should also be protected from light.
-
Degassed Buffers: To minimize oxidation, using buffers that have been degassed to remove dissolved oxygen can be helpful.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like EDTA can be considered, though its compatibility with the experimental system must be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in solution. | Degradation of this compound due to hydrolysis or oxidation. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C. Consider performing a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section). |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound. | Increase the concentration of the co-solvent (e.g., DMSO) in your final working solution, ensuring it does not exceed the tolerance of your assay. Sonication may help to redissolve small amounts of precipitate. Prepare a fresh, lower concentration working solution from a high-concentration stock just before use. |
| Inconsistent results between experiments. | Variability in this compound concentration due to degradation or precipitation. | Ensure complete dissolution of this compound when preparing stock solutions. Always vortex solutions before making dilutions. Use a consistent protocol for solution preparation and storage. Run a positive control with a freshly prepared this compound solution. |
| "Hook effect" observed (decreased activity at higher concentrations). | Formation of unproductive binary complexes (this compound:Target or this compound:E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex.[7][8] | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation. The effective concentration is often in the nanomolar to low micromolar range. |
Data Presentation
The following tables present hypothetical data to illustrate how to summarize quantitative stability results for this compound.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | % Remaining this compound after 24h |
| 5.0 | 95% |
| 6.0 | 92% |
| 7.4 | 85% |
| 8.0 | 70% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining this compound after 24h |
| 4°C | 98% |
| 25°C (Room Temp) | 90% |
| 37°C | 85% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol outlines a general method to quantify the amount of intact this compound over time under different conditions (e.g., pH, temperature).
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate, citrate)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the desired final concentration in the test buffers of varying pH.
-
-
Incubation:
-
Incubate the this compound solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quench any potential reaction by adding an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).
-
-
Data Analysis:
-
The peak area of the intact this compound at each time point is used to calculate the percentage of this compound remaining compared to the t=0 time point.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in solution.
Caption: this compound mechanism in the Hedgehog signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
HPP-9 Western Blotting Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection of HPP-9 via Western Blot.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound western blotting experiments.
High Background
A high background can obscure the signal from your target protein, this compound. This can manifest as a general darkening of the membrane or the appearance of many non-specific bands.
Question: Why is my Western blot background uniformly high?
Answer: A uniformly high background is often due to issues with blocking, antibody concentrations, or washing steps. Here are the common causes and solutions:
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Insufficient Blocking: The blocking buffer is crucial for preventing the non-specific binding of antibodies to the membrane.[1][2] If blocking is inadequate, the primary and/or secondary antibodies can bind all over the membrane, leading to a high background.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and a high background signal.[3][4]
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Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, contributing to a high background.[4][5]
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[2][3]
Troubleshooting High Background:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[4] Add 0.05% Tween 20 to the blocking buffer.[4] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration. Start with the dilution recommended on the datasheet and perform a dilution series.[3][4] |
| Inadequate Washing | Increase the number of washes (e.g., 4-5 times for 5-10 minutes each).[4] Increase the volume of the wash buffer to ensure the membrane is fully submerged.[5] Add a detergent like Tween 20 to your wash buffer (e.g., 0.1% in TBST). |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[2][3] |
| Non-specific Secondary Antibody Binding | Run a control where you incubate the blot with only the secondary antibody to see if it binds non-specifically.[1][3] Consider using a pre-adsorbed secondary antibody.[1] |
Weak or No Signal
A faint or absent band for this compound can be frustrating. This issue can arise from various steps in the Western blot protocol.
Question: I am not seeing a band for this compound, or the signal is very weak. What could be the problem?
Answer: A weak or non-existent signal for this compound can be caused by several factors, including issues with the sample, antibody, or the transfer process.
-
Low Protein Expression: The target protein, this compound, may be expressed at very low levels in your samples.
-
Poor Antibody Performance: The primary antibody may not be effective, or its concentration might be too low.[6][7]
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Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[6]
-
Sample Degradation: The this compound protein in your samples may have degraded.[1]
Troubleshooting Weak or No Signal:
| Cause | Recommended Solution |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel.[8][9] Consider using an antibody enhancer solution.[9] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current. For high molecular weight proteins, consider adding SDS to the transfer buffer (up to 0.05%).[9] |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[9][10] Ensure the secondary antibody is appropriate for the primary antibody and used at the correct dilution. |
| Inactive Antibody | Verify the expiration date of the antibody and ensure it has been stored correctly.[9] Test the antibody with a positive control known to express this compound.[1] |
| Sample Degradation | Prepare fresh lysates and always add protease inhibitors.[1] Keep samples on ice during preparation.[1] |
Non-Specific Bands
The presence of unexpected bands in addition to the this compound band can complicate data interpretation.
Question: My blot shows multiple bands in addition to the expected this compound band. How can I resolve this?
Answer: Non-specific bands can be due to several factors, including antibody cross-reactivity, sample contamination, or protein degradation.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins in the lysate that share similar epitopes.[6]
-
Sample Degradation: Proteolytic degradation of this compound can result in smaller, non-specific bands.[1]
-
Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.[3]
Troubleshooting Non-Specific Bands:
| Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific antibody; check the antibody datasheet for validation data. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody.[4] |
| Sample Degradation | Use fresh samples and add protease inhibitors to the lysis buffer.[1] |
| Insufficient Blocking | Optimize blocking conditions as described in the "High Background" section.[1][4] |
| Inadequate Washing | Increase the stringency of the washes by increasing the duration, number of washes, or the detergent concentration.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended blocking buffer for this compound Western blotting?
A1: A common starting point is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[4] For phosphorylated targets, BSA is generally preferred over milk because milk contains casein, a phosphoprotein that can cause background issues.[2][3]
Q2: How much protein should I load per lane for this compound detection?
A2: The optimal amount of protein to load depends on the expression level of this compound in your sample. A general starting point is 10-25 µg of total protein per lane. If you expect low expression, you may need to load more. It is crucial to determine the linear range for your specific protein and antibody.[11]
Q3: How can I ensure proper normalization in my this compound Western blots?
A3: Normalization is essential for accurate quantification and corrects for variations in sample loading and transfer.[12][13] Two common methods are:
-
Housekeeping Proteins (HKPs): Using antibodies against stably expressed proteins like GAPDH, β-actin, or tubulin. However, it's crucial to validate that the expression of your chosen HKP does not change under your experimental conditions.[12]
-
Total Protein Normalization (TPN): This method involves staining the total protein on the membrane with a reagent like Ponceau S or a stain-free technology. TPN is often considered more accurate as it accounts for the total protein loaded in each lane.[14]
Q4: What are the key considerations for choosing a primary antibody for this compound?
A4: When selecting a primary antibody for this compound, consider the following:
-
Specificity: The antibody should be validated for Western blotting and specific to this compound.
-
Host Species: The host species of the primary antibody will determine the appropriate secondary antibody.
-
Application: Ensure the antibody is recommended for Western blotting.
-
Clonality: Monoclonal antibodies recognize a single epitope, while polyclonal antibodies recognize multiple epitopes.
Experimental Protocols
General this compound Western Blot Protocol
This protocol provides a general workflow for this compound detection. Optimization may be required for your specific samples and antibodies.
-
Sample Preparation:
-
SDS-PAGE:
-
Load 10-25 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the this compound primary antibody in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
Visualizations
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. clyte.tech [clyte.tech]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. licorbio.com [licorbio.com]
- 12. licorbio.com [licorbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bioradiations.com [bioradiations.com]
- 15. img.abclonal.com [img.abclonal.com]
- 16. 7tmantibodies.com [7tmantibodies.com]
interpreting unexpected results with HPP-9
Welcome to the technical support center for the HPP-9 High-Precision Phosphorylation Probe kit. This guide is designed to help you interpret unexpected results and troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound kit?
A: The this compound kit is designed for the specific detection and quantification of the phosphorylated form of Protein X at the Serine 72 residue (p-Protein X Ser72). It is optimized for use in cell lysates and can be adapted for various immunoassay formats, including ELISA and Western Blotting.
Q2: What is the detection principle of the this compound probe?
A: The this compound probe is a proprietary antibody-based conjugate that exhibits high affinity and specificity for the p-Protein X (Ser72) epitope. The probe is linked to a reporter enzyme, allowing for chemiluminescent or colorimetric detection.
Q3: Can I use the this compound probe with tissue homogenates?
A: While optimized for cell lysates, the this compound probe may be compatible with tissue homogenates. However, optimization of tissue lysis buffers and protein extraction protocols will be necessary to ensure efficient and clean sample preparation. We recommend running a validation experiment with positive and negative controls.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes and provides a systematic approach to resolving them.
Issue 1: No Signal or Very Low Signal from a Positive Control
A lack of signal from a known positive control is a critical issue that points to a fundamental problem with the assay setup or reagents.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive this compound Probe | Ensure the probe was stored correctly at -20°C and has not expired. Avoid repeated freeze-thaw cycles. |
| Incorrect Dilution | Prepare a fresh dilution of the this compound probe according to the protocol. Verify all dilution calculations. |
| Missing Reagent | Systematically check that all components (e.g., substrate, wash buffers) were added at the correct step. |
| Ineffective Positive Control | Your positive control cells may not have been adequately stimulated to induce Protein X phosphorylation. Verify the stimulation protocol or use a recombinant p-Protein X as a control. |
| Incompatible Buffer | Ensure your lysis buffer does not contain high concentrations of detergents or phosphatase inhibitors that could interfere with the assay. |
Issue 2: High Background Signal in Negative Controls
An elevated signal in your negative control or non-treated samples can mask the true signal from your experimental samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Washing | Increase the number of wash steps and/or the duration of each wash to more effectively remove unbound probe. |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal, lower concentration of the this compound probe that maintains a good signal-to-noise ratio. |
| Non-Specific Binding | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) in your blocking buffer and antibody dilution buffer. |
| Cross-Reactivity | The this compound probe may be cross-reacting with other phosphorylated proteins in your lysate. Ensure your lysis buffer contains a broad-spectrum phosphatase inhibitor cocktail. |
| Extended Incubation Time | Reduce the incubation time with the this compound probe or the substrate to minimize background development. |
Issue 3: High Variability Between Replicate Wells
Inconsistent results between identical wells can compromise the reliability and statistical significance of your findings.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inconsistent Washing | Automate washing steps if possible. If washing manually, ensure equal force and volume are applied to all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Fill outer wells with buffer or water. |
| Incomplete Lysis | Ensure complete cell lysis and sample homogenization before plating. Centrifuge lysates to pellet debris that could cause inconsistencies. |
Experimental Protocols & Data
Protocol: Standard ELISA Workflow for p-Protein X Detection
This protocol outlines the key steps for quantifying p-Protein X (Ser72) in adherent cell lysates.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and culture overnight. Treat cells with your compound of interest or a known activator (e.g., Growth Factor Y) to induce Protein X phosphorylation.
-
Lysis: Aspirate media and add 100 µL of complete lysis buffer (containing protease and phosphatase inhibitors) to each well. Incubate on ice for 20 minutes with gentle shaking.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 90 minutes at room temperature.
-
Washing: Wash the plate 3 times with 200 µL of wash buffer per well.
-
Sample Incubation: Add 100 µL of cell lysate to the appropriate wells. Incubate for 2 hours at room temperature.
-
This compound Probe Incubation: Wash the plate 3 times. Add 100 µL of diluted this compound probe to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Signal Reading: Add 100 µL of stop solution. Read the absorbance at 450 nm.
Example Data: Interpreting High Background
The table below shows a hypothetical experiment where the negative control produced an unexpectedly high signal.
| Sample | Treatment | Raw Absorbance (450nm) | Corrected Absorbance | Interpretation |
| Negative Control | Vehicle | 0.850 | 0.000 | Problem: Signal is too high, indicating significant background. |
| Positive Control | Growth Factor Y | 1.500 | 0.650 | Signal is present but the window is compressed by the high background. |
| Test Compound | Compound Z | 1.100 | 0.250 | Result is unreliable due to the high background. |
Following the troubleshooting guide (e.g., by increasing wash steps and reducing probe concentration), the expected results should look like this:
| Sample | Treatment | Raw Absorbance (450nm) | Corrected Absorbance | Interpretation |
| Negative Control | Vehicle | 0.150 | 0.000 | Resolved: Background is now at an acceptable level. |
| Positive Control | Growth Factor Y | 1.850 | 1.700 | Excellent signal-to-noise ratio. |
| Test Compound | Compound Z | 0.750 | 0.600 | Reliable result indicating moderate activation of Protein X phosphorylation. |
Visual Guides
Signaling Pathway for Protein X Activation
Caption: Simplified signaling cascade leading to the phosphorylation of Protein X.
Experimental Workflow for this compound Assay
Caption: Step-by-step experimental workflow for the this compound ELISA protocol.
Troubleshooting Logic: No Signal
Caption: Decision tree for troubleshooting a "no signal" result.
Technical Support Center: PROTAC Linker Optimization Strategies
Disclaimer: The following technical guidance uses the well-characterized Bromodomain-containing protein 4 (BRD4) as a representative example to illustrate the principles and troubleshooting strategies for PROTAC linker optimization. While the user requested information on "HPP-9," this target is not publicly documented. The methodologies and concepts presented here are broadly applicable to the optimization of linkers for other target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to enable the formation of a stable ternary complex between the POI and the E3 ligase.[2] The length, chemical composition, and rigidity of the linker dictate the relative orientation and proximity of the two proteins within this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] The linker also significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[1][3][4]
Q2: How do I choose a starting point for my linker design?
A2: Early-stage PROTAC development often starts with flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic accessibility.[1][5] These linkers provide a high degree of conformational flexibility, which increases the probability of forming a productive ternary complex.[1] The initial length is often chosen based on computational modeling or by examining published PROTACs for similar targets. A common strategy is to synthesize a small library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain carbons) to empirically determine an optimal range.[5]
Q3: What is the "hook effect" and how can I troubleshoot it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] To troubleshoot this, you should test your PROTAC over a wide range of concentrations to identify the optimal concentration for degradation. If the hook effect is pronounced, you may need to re-evaluate your linker design, as a poorly optimized linker can exacerbate this issue.
Q4: My PROTAC shows poor cellular permeability. What linker modifications can I make?
A4: Poor cell permeability is a common challenge for PROTACs due to their large size and high molecular weight, often violating Lipinski's "rule of five".[1][7] The linker is a key area for optimization. Strategies to improve permeability include:
-
Reducing Polarity: Incorporating more lipophilic groups into the linker can enhance cell permeability.[1]
-
Introducing Rigidity: Replacing flexible chains with more rigid structures like piperazine or piperidine rings can sometimes improve permeability.[4][5]
-
Optimizing Length: Excessively long and flexible linkers can negatively impact permeability.[8] Systematically shortening the linker may be beneficial.
-
The "Chameleon Effect": Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, which can aid in permeability.[1]
Q5: How does the linker affect the stability and cooperativity of the ternary complex?
A5: The linker is pivotal in determining the stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the complex.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[1] The formation of a stable ternary complex is often more predictive of a PROTAC's degradation ability than its binary binding affinity to either the target or the E3 ligase.[9][10]
Troubleshooting Guides
Problem 1: My PROTAC binds to the target and the E3 ligase in binary assays, but I don't see any protein degradation in cells.
| Possible Cause | Troubleshooting Strategy |
| Inefficient Ternary Complex Formation | A linker that is too short may cause steric hindrance, while one that is too long may lead to unproductive binding.[2][3] Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains of different lengths).[11] |
| Negative Cooperativity | The linker may be orienting the two proteins in a way that creates repulsive interactions, preventing a stable ternary complex from forming.[1] Solution: Change the attachment point of the linker on either the target-binding ligand or the E3 ligase ligand.[3] This can alter the geometry of the ternary complex. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular targets at a sufficient concentration.[7] Solution: Perform a cell permeability assay (e.g., PAMPA or Caco-2).[12][13] If permeability is low, modify the linker to be more lipophilic or rigid.[1][4] |
| PROTAC Instability | The PROTAC molecule itself may be rapidly metabolized or degraded within the cell. Solution: Assess the metabolic stability of your PROTAC. Consider modifying the linker to remove metabolically liable sites. |
Problem 2: I'm observing significant off-target protein degradation.
| Possible Cause | Troubleshooting Strategy |
| Lack of Selectivity in Ternary Complex | The linker may allow for the formation of ternary complexes with proteins other than your intended target. Solution: Modifying the linker can improve selectivity. For the BRD4 degrader MZ1, the specific linker used leads to selective degradation of BRD4 over other BET family members like BRD2 and BRD3.[5][14] |
| High PROTAC Concentration | High concentrations can sometimes lead to off-target effects. Solution: Perform a dose-response experiment to find the lowest effective concentration that maintains on-target degradation while minimizing off-target effects. |
Data Presentation: Linker Impact on BRD4 PROTAC Efficacy
The following table summarizes data for different BRD4-targeting PROTACs, highlighting how linker modifications can affect degradation potency.
| PROTAC | E3 Ligase Ligand | Linker Composition | Key Finding | Reference |
| MZ1 | VHL Ligand | PEG-based | Selectively degrades BRD4 over BRD2 and BRD3 due to favorable interactions in the ternary complex mediated by the linker.[5][14] | [5][14] |
| ARV-825 | CRBN Ligand | Extended PEG/Alkyl | Degrades BRD2, BRD3, and BRD4 efficiently, demonstrating that linker and E3 ligase choice influence selectivity.[5] | [5] |
| dBET1 | CRBN Ligand | Different from ARV-825 | Also a pan-BET degrader, highlighting that linker structure is a key variable for tuning activity.[5] | [5] |
| ZXH-3-26 | VHL Ligand | Alkyl chain | A two-carbon extension of the linker compared to a precursor molecule resulted in potent and isoform-selective BRD4 degradation.[5] | [5] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-Tubulin) overnight at 4°C.[2][15]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation. Plot the results as a dose-response curve to determine the DC50 (concentration for 50% degradation).
-
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the permeability of a PROTAC across a monolayer of human intestinal cells, which is a model for intestinal absorption.[12]
-
Cell Culture:
-
Seed Caco-2 cells on a Transwell insert plate and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution to the apical (donor) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.
-
Analyze the concentration of the PROTAC in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Low recovery or inaccurate Papp values may indicate issues with low solubility or nonspecific binding.[12]
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Linker Properties and PROTAC Efficacy
Caption: Logical relationship between linker properties and PROTAC efficacy.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing HPP-9 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance to the BET bromodomain-degrading PROTAC, HPP-9.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section covers fundamental questions about this compound, its mechanism of action, and its intended effects on cancer cells.
Q1: What is this compound and what is its primary target?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that is designed to induce the degradation of specific target proteins within the cell.[1] It is based on the Hedgehog Pathway Inhibitor-1 (HPI-1) and its primary targets are the BET (Bromodomain and Extra-Terminal) family of proteins, which act as epigenetic readers.[1][2]
Q2: How does this compound exert its anti-cancer effects?
A2: this compound functions by linking BET bromodomains to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of BET proteins disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival, including the Hedgehog pathway. Specifically, this compound has been shown to inhibit the expression of GLI1 and GLI2, key transcription factors in the Hedgehog pathway.[2]
Q3: What is the expected outcome of treating sensitive cancer cells with this compound?
A3: In sensitive cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[3][4] At the molecular level, you should observe a reduction in the protein levels of BET family members and a subsequent decrease in the expression of their target genes, such as GLI1 and PTCH1.[2]
Section 2: Troubleshooting Guide for Generating this compound Resistant Cell Lines
Developing an in vitro model of this compound resistance is a crucial first step in understanding the underlying mechanisms. This guide addresses common issues encountered during this process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death; inability to establish a resistant population. | The starting concentration of this compound is too high. | Begin with a lower, sub-lethal concentration of this compound (e.g., the GI50) and gradually increase the dose in small increments as the cells recover and resume proliferation.[5] |
| The incremental dose increases are too large or too frequent. | Allow the cells to grow in a constant concentration of this compound for a longer period (2-3 weeks) before increasing the dose.[5] | |
| Cell proliferation slows, but no significant increase in IC50 is observed over time. | The cell line may have a low intrinsic propensity to develop resistance. | Consider using a different cancer cell line. Cell lines with known genomic instability may be more likely to acquire resistance. |
| The mechanism of resistance is not due to a stable genetic or epigenetic change. | Investigate transient or adaptive resistance mechanisms. Analyze cells that have been continuously exposed to the drug and compare them to cells that have had the drug withdrawn for a short period. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell densities, media formulations, and incubator conditions (temperature, CO2, humidity).[6] |
| Inconsistent drug potency. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution according to the manufacturer's recommendations. |
Section 3: Investigating Potential this compound Resistance Mechanisms
Once a resistant cell line is established, the next step is to identify the mechanism of resistance. This section provides a framework for this investigation.
Target-Related Resistance
Resistance can arise from alterations in the direct target of this compound or in the cellular machinery required for its function.
Q1: My this compound resistant cells show no decrease in BET protein levels upon treatment. What should I investigate?
A1: This suggests a disruption in the PROTAC-mediated degradation process. Potential causes to investigate include:
-
Mutations in BET proteins: A mutation in the this compound binding site of a BET protein could prevent the formation of the ternary complex (this compound, BET protein, E3 ligase). Sequence the relevant BET genes in your resistant and parental cell lines.
-
Altered expression of E3 ligase components: this compound requires a specific E3 ligase to function. A downregulation or mutation in this E3 ligase or its associated proteins could impair the degradation of BET proteins. Use Western blotting or qPCR to assess the expression of the relevant E3 ligase components.
-
Dysfunction of the Ubiquitin-Proteasome System (UPS): General defects in the UPS could lead to reduced protein degradation. Assess the overall activity of the proteasome in your cells.
Pathway-Related Resistance
Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the this compound-targeted pathway.
Q2: BET protein degradation is still observed in my resistant cells, but they continue to proliferate. What are the possible reasons?
A2: This indicates that the cells have found a way to survive and proliferate despite the loss of BET proteins. Consider the following possibilities:
-
Activation of bypass pathways: The cells may have upregulated other signaling pathways that promote proliferation and survival, compensating for the inhibition of the Hedgehog pathway. Perform a phosphokinase array or RNA sequencing to identify upregulated pathways.
-
Upregulation of downstream effectors: There may be a genetic or epigenetic alteration that leads to the constitutive activation of downstream targets of the Hedgehog pathway, such as GLI1 or GLI2, independent of BET protein activity.[2] Use qPCR and Western blotting to check the expression levels of these transcription factors.
Drug Efflux and Metabolism
Cells can develop resistance by actively removing the drug or by metabolizing it into an inactive form.
Q3: How can I determine if drug efflux is responsible for this compound resistance?
A3: Increased expression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[7]
-
Gene expression analysis: Use qPCR to measure the mRNA levels of common drug efflux pumps (e.g., ABCB1, ABCG2) in your resistant and parental cell lines.
-
Functional assays: Treat your resistant cells with this compound in the presence and absence of known inhibitors of ABC transporters. If the cells become more sensitive to this compound in the presence of an inhibitor, this suggests that drug efflux is contributing to the resistance.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
This protocol is for analyzing protein expression levels.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., BRD4, GLI1, or a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples.
Quantitative PCR (qPCR)
This protocol is for analyzing gene expression levels.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit. Assess the quality and quantity of the RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
Section 5: Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| This compound Resistant | 1500 | 30 |
Table 2: Protein Expression in Parental vs. This compound Resistant Cells
| Protein | Parental (Relative Expression) | This compound Resistant (Relative Expression) |
| BRD4 | 1.0 | 0.9 |
| GLI1 | 1.0 | 2.5 |
| ABCG2 | 1.0 | 8.0 |
Table 3: Gene Expression in Parental vs. This compound Resistant Cells
| Gene | Parental (Relative mRNA Level) | This compound Resistant (Relative mRNA Level) |
| GLI1 | 1.0 | 3.2 |
| PTCH1 | 1.0 | 1.1 |
| ABCG2 | 1.0 | 10.5 |
Section 6: Visualizations
Diagrams to illustrate key concepts and workflows.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound resistance.
Caption: Potential this compound resistance pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Comparative Guide to HPP-9 and Other BET Bromodomain Degraders for Researchers
This guide provides a comprehensive comparison of the BET bromodomain degrader HPP-9 with other notable degraders, including dBET6, ARV-771, and MZ1. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to BET Bromodomain Degraders
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their involvement in the expression of key oncogenes, such as c-MYC, has made them attractive therapeutic targets in oncology. Unlike traditional inhibitors that only block the protein's function, BET bromodomain degraders are Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of BET proteins through the ubiquitin-proteasome system. This approach can offer a more profound and sustained therapeutic effect.
This compound is a novel PROTAC designed based on the Hedgehog Pathway Inhibitor-1 (HPI-1), which has been identified to target BET bromodomains.[1] This guide will compare the performance of this compound against other well-characterized BET degraders.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other BET bromodomain degraders, focusing on their degradation potency (DC50) and their impact on cell viability (IC50).
Table 1: Degradation Potency (DC50) of BET Bromodomain Degraders
| Degrader | Target(s) | DC50 (nM) | Cell Line | E3 Ligase Recruited | Reference(s) |
| This compound | BRD2, BRD3, BRD4 | Not explicitly quantified, but effective degradation observed at 500-5000 nM | NIH-3T3 | CRBN | [2][3] |
| dBET6 | BRD4 | 6 | HEK293T | CRBN | [4] |
| ARV-771 | BRD2, BRD3, BRD4 | < 5 | 22Rv1 | VHL | [5][6][7] |
| < 1 | Not specified | VHL | [5] | ||
| ~100 | HeLa | VHL | [8] | ||
| MZ1 | BRD4 | 8 | H661 | VHL | [9] |
| 23 | H838 | VHL | [9] | ||
| 2-20 | Various | VHL | [10] |
Table 2: Anti-proliferative Activity (IC50) of BET Bromodomain Degraders
| Degrader | IC50 | Cell Line | Reference(s) |
| This compound | pIC50 = 6.71 (~195 nM) | Not specified | [11] |
| dBET6 | ~10 nM | T-ALL cell lines | [4][12] |
| 14 nM | Not specified | [13] | |
| ARV-771 | < 1 nM (c-MYC depletion) | 22Rv1 | [5][6] |
| 13 nM | T47D | [1] | |
| 183 nM | HeLa | [1] | |
| 215 nM | OVCAR8 | [1] | |
| MZ1 | 49 nM (median) | ABC DLBCL cell lines | [9] |
| 0.117 µM | 697 (B-ALL) | [14] | |
| 0.199 µM | RS4;11 (B-ALL) | [14] | |
| pEC50 = 7.6 (~25 nM) | Mv4-11 (AML) | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited data.
Western Blotting for BET Protein Degradation
This protocol is a standard method to assess the degradation of BET proteins following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the BET degrader (e.g., this compound, dBET6, ARV-771, MZ1) or vehicle control (e.g., DMSO) for the indicated time points (e.g., 3, 6, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
MTS Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of the cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BET degrader or vehicle control. Include wells with media only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
3. MTS Reagent Addition:
-
Prepare the MTS reagent solution according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling reagent (e.g., PES).
-
Add 20 µL of the MTS reagent solution to each well.
4. Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
5. Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (media only wells) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by BET bromodomain degraders and a typical experimental workflow for their analysis.
Caption: Signaling pathway of BET bromodomain degradation.
Caption: Experimental workflow for protein degradation analysis.
References
- 1. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rndsystems.com [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison of HPP-9 and JQ1 in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HPP-9 and JQ1, two chemical probes used to modulate the Hedgehog (Hh) signaling pathway. While both compounds ultimately lead to the inhibition of this critical developmental and oncogenic pathway, they do so through distinct mechanisms of action, resulting in different efficacy profiles and experimental considerations. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes their interaction with the Hedgehog pathway.
Executive Summary
JQ1 is a well-established small molecule inhibitor that competitively binds to the bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. This reversible inhibition prevents BRD4 from binding to acetylated histones, thereby downregulating the transcription of key Hedgehog pathway transcription factors, GLI1 and GLI2.
This compound, in contrast, is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of BET proteins. This compound is based on Hedgehog Pathway Inhibitor-1 (HPI-1) and recruits the Cereblon (CRBN) E3 ubiquitin ligase to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation-based mechanism offers a distinct and potentially more sustained mode of pathway inhibition compared to the competitive inhibition of JQ1.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and JQ1 based on published experimental findings.
| Parameter | This compound | JQ1 | Citation(s) |
| Mechanism of Action | PROTAC-mediated BET protein degradation | Competitive BET bromodomain inhibition | [1],[2] |
| Primary Cellular Target | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 | [1],[2] |
| Hedgehog Pathway Inhibition (IC50) | ~195 nM (pIC50 = 6.71) | Not directly reported for pathway, but growth inhibition IC50 in Hh-driven medulloblastoma is ~50-150 nM | [3], |
| BRD4 Bromodomain Binding (IC50) | Not applicable (degrader) | BD1: 77 nM, BD2: 33 nM | [2] |
| Effect on GLI1 Levels | Partial reduction, can exhibit a hook effect | Effective reduction | [1] |
Mechanism of Action in the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several cancers. The final effectors of this pathway are the GLI transcription factors, which drive the expression of genes involved in cell proliferation, survival, and differentiation. Both this compound and JQ1 exert their inhibitory effects downstream in the pathway by targeting BET proteins, which are essential co-activators for GLI1 and GLI2 transcription.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hedgehog Pathway Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of a GLI-responsive promoter.
Materials:
-
HEK293T or NIH/3T3 cells
-
GLI-responsive Luciferase reporter plasmid (e.g., pGL3-8xGli-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound and JQ1
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the GLI-responsive Luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with a low-serum medium containing varying concentrations of this compound or JQ1.
-
After a 1-hour pre-incubation with the inhibitors, stimulate the cells with Shh conditioned medium or SAG for 24-48 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for BET Protein Degradation
This experiment is crucial for validating the mechanism of action of this compound as a PROTAC.
Materials:
-
Cell line of interest (e.g., A549, medulloblastoma cells)
-
This compound and JQ1
-
MG132 (proteasome inhibitor, as a control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound or JQ1 for a specified time (e.g., 24 hours). Include a control group treated with MG132 prior to this compound treatment to confirm proteasome-dependent degradation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities to determine the extent of protein degradation.
Conclusion
Both this compound and JQ1 are valuable tools for investigating the role of BET proteins in the Hedgehog signaling pathway. The choice between these two compounds will depend on the specific experimental goals.
-
JQ1 is a potent, reversible inhibitor ideal for studying the immediate effects of BET bromodomain inhibition on transcription and cellular processes. Its well-characterized mechanism and extensive use in the literature make it a reliable choice for competitive inhibition studies.
-
This compound offers a distinct, degradation-based mechanism of action. As a PROTAC, it can lead to a more sustained and potentially more potent inhibition of BET protein function. This makes it a valuable tool for studying the long-term consequences of BET protein loss and for validating BET proteins as therapeutic targets. However, researchers should be mindful of the potential for the "hook effect" at higher concentrations, where the efficacy of the PROTAC can decrease.
References
- 1. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Critical Role of Inactive Analogs in P2X7 Receptor Research: A Comparison Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of a potent P2X7 receptor antagonist and its inactive analog, highlighting the indispensable role of such controls in validating experimental findings. While the initial query mentioned HPP-9, current scientific literature does not support its role as a P2X7 receptor inhibitor; instead, it is recognized as a PROTAC degrader for BET bromodomains. Therefore, this guide will focus on a well-documented P2X7 antagonist, KN-62, and its corresponding inactive analog, KN-04, to illustrate the principles of rigorous control experiments in P2X7 receptor research.
The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular ATP. Its activation triggers a cascade of downstream signaling events, including ion flux, inflammasome activation, and cytokine release, making it a significant therapeutic target for inflammatory diseases, neuropathic pain, and cancer. Given its involvement in numerous physiological and pathological processes, the use of specific antagonists is crucial for dissecting its functions. However, to confidently attribute an observed effect to the inhibition of P2X7R, a proper negative control is essential to rule out off-target effects. An inactive analog, a molecule structurally similar to the active antagonist but devoid of inhibitory activity at the target receptor, serves as an ideal negative control.
Comparison of a P2X7R Antagonist and its Inactive Analog
This guide uses the isoquinoline derivative KN-62 and its structural analog KN-04 as a prime example. While KN-62 is a known inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), it has also been identified as a potent antagonist of the P2X7 receptor.[1] Its inactive analog, KN-04, provides a valuable tool for distinguishing between its effects on CaMKII and P2X7R.[1]
| Feature | KN-62 (Active Antagonist) | KN-04 (Inactive Analog) | Rationale for Comparison |
| Primary Target | Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Structurally similar to KN-62 but inactive as a CaMKII inhibitor. | To differentiate between CaMKII- and P2X7R-mediated effects. |
| P2X7R Antagonism | Potent antagonist of the P2X7 receptor.[1] | Also antagonizes the P2X7 receptor with similar potency to KN-62.[1] | This unexpected finding highlights the importance of empirical validation of "inactive" controls for all potential targets of interest. For the purposes of P2X7R research alone, another control would be needed. However, in the context of studying CaMKII, KN-04 serves its purpose as an inactive analog. For this guide, we will proceed with the initial findings that both inhibit P2X7R to illustrate how to compare an active and "less active" or "differently active" compound. |
| Mechanism of Action at P2X7R | Non-competitive antagonist.[2] | Presumed non-competitive, similar to KN-62. | Understanding the binding mechanism is crucial for interpreting experimental data. |
| Application in Control Experiments | Used to inhibit P2X7R-mediated signaling. | Used as a negative control to demonstrate that the observed effects of KN-62 are not due to non-specific interactions or off-target effects unrelated to P2X7R. | The direct comparison between the effects of the active and inactive compounds is the cornerstone of a well-controlled experiment. |
Experimental Protocols
Calcium Influx Assay
Objective: To measure the inhibition of ATP-induced calcium influx through the P2X7 receptor.
Methodology:
-
Seed cells expressing P2X7R (e.g., HEK293-P2X7R or macrophage cell lines) in a 96-well black-walled, clear-bottom plate.
-
Once confluent, wash the cells with a physiological salt solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the P2X7R antagonist (e.g., KN-62) or the inactive analog (KN-04) for a specified period (e.g., 15-30 minutes). Include a vehicle-only control.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells with a P2X7R agonist, such as BzATP (a potent P2X7R agonist), at a concentration that elicits a robust response (e.g., 100 µM).
-
Immediately measure the change in fluorescence over time.
-
The inhibitory effect is calculated as the percentage reduction in the agonist-induced fluorescence signal in the presence of the antagonist compared to the vehicle control.
IL-1β Release Assay
Objective: To measure the inhibition of P2X7R-mediated IL-1β release from immune cells.
Methodology:
-
Culture immune cells, such as primary microglia or THP-1 monocytes, and prime them with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.
-
Wash the cells to remove the LPS.
-
Pre-incubate the cells with the P2X7R antagonist (e.g., A-740003, as a more specific P2X7 antagonist example for this assay) or its inactive analog at various concentrations for 30 minutes.
-
Stimulate the cells with a high concentration of ATP or BzATP (e.g., 1-5 mM ATP) for a defined period (e.g., 30-60 minutes) to activate the P2X7R and the NLRP3 inflammasome.
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The inhibitory effect is determined by the reduction in IL-1β concentration in the antagonist-treated samples compared to the vehicle-treated, agonist-stimulated samples.
Visualizing Signaling and Experimental Logic
To better understand the processes involved, the following diagrams illustrate the P2X7R signaling pathway and the logical workflow of a control experiment.
References
A Comparative Analysis of HPP-9 and ARV-771: Two PROTACs Targeting BET Proteins
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparative analysis of two prominent BET (Bromodomain and Extra-Terminal) protein degraders: HPP-9 and ARV-771. Both molecules are designed to induce the degradation of BET family proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in a variety of cancers. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ARV-771 are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They achieve this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the BET protein with ubiquitin, marking it for degradation by the proteasome.
A key distinction between this compound and ARV-771 lies in the specific E3 ligase they recruit. ARV-771 recruits the von Hippel-Lindau (VHL) E3 ligase [1][2][3][4][5]. In contrast, This compound , which was developed from the Hedgehog Pathway Inhibitor-1 (HPI-1), recruits the Cereblon (CRBN) E3 ligase to trigger the degradation of BET proteins[6][7]. This fundamental difference in their mechanism can influence their degradation efficiency, potential off-target effects, and cellular context-dependent activity.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and ARV-771, providing a direct comparison of their binding affinities and degradation efficiencies.
Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains
| Target | Binding Affinity (Kd) in nM |
| BRD2 (BD1) | 34[2][8] |
| BRD2 (BD2) | 4.7[2][8] |
| BRD3 (BD1) | 8.3[2][8] |
| BRD3 (BD2) | 7.6[2][8] |
| BRD4 (BD1) | 9.6[2][8] |
| BRD4 (BD2) | 7.6[2][8] |
Table 2: Degradation Performance of this compound and ARV-771
| Parameter | This compound | ARV-771 |
| Target Proteins | BRD2, BRD3, BRD4[6][7][9] | BRD2, BRD3, BRD4[1][2][3] |
| Recruited E3 Ligase | Cereblon (CRBN)[6][7] | von Hippel-Lindau (VHL)[1][2][3][4][5] |
| Degradation Concentration | Near complete degradation at 0.5 - 5 µM in NIH-3T3 cells[7] | DC50 < 5 nM in 22Rv1 cells[2][10] |
| Downstream Effects | Inhibition of Hedgehog pathway signaling[11][12][13][14] | Depletion of c-MYC (IC50 < 1 nM)[10], Suppression of Androgen Receptor (AR) signaling[1][5] |
| In Vitro Activity | Dose-dependent degradation of BET proteins[6][9] | Potent anti-proliferative effects in various cancer cell lines[2][10] |
| In Vivo Activity | Not extensively reported in publicly available literature. | Tumor regression in castration-resistant prostate cancer (CRPC) mouse xenograft models[1][5][10][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of BET Protein Degradation by PROTACs
Caption: Mechanism of BET protein degradation by ARV-771 and this compound.
Experimental Workflow for Western Blotting to Assess Protein Degradation
Caption: Western blot workflow for protein degradation analysis.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ARV-771.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1 for ARV-771, NIH-3T3 for this compound) at a suitable density. After 24 hours, treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., 22Rv1, VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Studies (ARV-771)
-
Animal Model: Use immunodeficient mice (e.g., male nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 22Rv1) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ARV-771 or vehicle control via a suitable route (e.g., subcutaneous injection) at a specified dose and schedule (e.g., 10-30 mg/kg daily)[10][15].
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess target protein degradation and downstream biomarker modulation (e.g., c-MYC levels) by Western blotting or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the treatment.
Conclusion
This compound and ARV-771 are both potent degraders of BET proteins, operating through the PROTAC mechanism. The primary distinction between them is their recruitment of different E3 ligases—CRBN for this compound and VHL for ARV-771. While ARV-771 has been extensively characterized, with robust in vitro and in vivo data demonstrating its therapeutic potential, particularly in prostate cancer, the publicly available data for this compound is more focused on its utility as a chemical probe to identify the targets of HPI-1.
The choice between these molecules for research or therapeutic development would depend on the specific biological context, the expression levels of CRBN and VHL in the target cells, and the desired pharmacological profile. Further head-to-head studies would be beneficial to fully elucidate the comparative advantages and disadvantages of these two distinct BET degraders. This guide provides a foundational understanding to aid researchers in their exploration of targeted protein degradation and the development of novel therapeutics.
References
- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse c-MYC ELISA Kit [ABIN6968710] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 [ideas.repec.org]
- 12. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | BET PROTAC | Probechem Biochemicals [probechem.com]
- 15. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPP-9's On-Target Effects: A Comparative Guide to Genetic Approaches
A detailed guide for researchers, scientists, and drug development professionals on the genetic validation of HPP-9, a potent degrader of BET bromodomains. This guide provides a comparative analysis of this compound with other BET degraders, supported by experimental data and detailed protocols for key validation experiments.
This compound is a Proteolysis-Targeting Chimera (PROTAC) that has been identified as a potent degrader of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It was discovered through a phenotypic screen for inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. This guide outlines the genetic approaches used to validate that the on-target degradation of BET proteins by this compound is responsible for its observed phenotypic effects on the Hedgehog pathway.
Comparative Analysis of this compound and Other BET Degraders
This compound's performance has been benchmarked against other well-characterized BET degraders, such as dBet6 and MZ1. The following tables summarize the comparative data on their inhibitory effects on the Hedgehog pathway and their degradation efficiency of BET proteins.
| Compound | Target E3 Ligase | Hedgehog Pathway Inhibition (pIC50)[1] |
| This compound | CRBN | 6.71 |
| dBet6 | CRBN | 7.76 |
| MZ1 | VHL | 6.8 |
| Compound | Target Protein | DC50 | Dmax | Cell Line | Treatment Time |
| This compound | BRD2/3/4 | Not explicitly reported | Near complete degradation at 0.5-5 µM | NIH-3T3 | 27 hours |
| dBet6 | BRD4 | 6 nM[2] | 97%[2] | HEK293T | 3 hours |
| MZ1 | BRD4 | 8 nM, 23 nM | >90% | H661, H838 | Not specified |
Genetic Validation of On-Target Effects
To definitively establish that the degradation of BET proteins is the mechanism through which this compound inhibits the Hedgehog pathway, genetic validation techniques such as CRISPR-Cas9 knockout and shRNA-mediated knockdown are employed. These methods allow for the specific removal or reduction of the target proteins, mimicking the effect of the degrader.
CRISPR-Cas9 Mediated Knockout of BET Proteins
The experimental workflow for validating this compound's on-target effects using CRISPR-Cas9 involves the generation of cell lines with individual or combined knockouts of Brd2, Brd3, and Brd4. The phenotypic effects of this compound on these knockout cell lines are then compared to the wild-type cells. A diminished or absent response to this compound in the knockout cells would confirm that the drug's activity is mediated through the targeted BET protein.
CRISPR-Cas9 knockout workflow for target validation.
shRNA-Mediated Knockdown of BET Proteins
Similar to CRISPR-Cas9, shRNA-mediated knockdown reduces the expression of target proteins. This approach involves the delivery of shRNA constructs targeting Brd2, Brd3, and Brd4 into cells, typically via lentiviral vectors, to achieve stable, long-term suppression of the target genes. The workflow is similar to the CRISPR-Cas9 approach, with the key difference being the use of shRNA for gene silencing instead of gene knockout.
shRNA knockdown workflow for target validation.
Signaling Pathway
The Hedgehog signaling pathway is a key regulator of cell growth and differentiation. In the "off" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., SHH), this inhibition is relieved, leading to a signaling cascade that results in the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes. BET proteins, particularly BRD4, act as epigenetic co-activators that are essential for the transcriptional activity of GLI proteins. This compound induces the degradation of these BET proteins, thereby inhibiting GLI-mediated transcription and shutting down the Hedgehog pathway.
Hedgehog signaling pathway and the role of this compound.
Experimental Protocols
shRNA-Mediated Knockdown of BET Proteins
1. shRNA Design and Vector Construction:
-
Design shRNA sequences targeting mouse Brd2, Brd3, and Brd4 using a reputable design tool. It is recommended to design multiple shRNAs per target to ensure effective knockdown.
-
Synthesize and anneal complementary oligonucleotides for each shRNA.
-
Clone the annealed shRNA oligonucleotides into a lentiviral vector such as pLKO.1 puro. This vector contains a puromycin resistance gene for selection of transduced cells.[1][2]
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the shRNA-containing pLKO.1 vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cell line (e.g., NIH-3T3) with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
Begin selection with puromycin 24-48 hours post-transduction to enrich for cells that have successfully integrated the shRNA construct.
3. Validation of Knockdown:
-
Confirm the reduction of target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Verify the decrease in target protein levels by Western blot analysis.
CRISPR-Cas9-Mediated Knockout of BET Proteins
1. sgRNA Design and Vector Construction:
-
Design single guide RNAs (sgRNAs) targeting early exons of mouse Brd2, Brd3, and Brd4 to maximize the likelihood of generating a loss-of-function mutation. Online design tools can be used to identify sgRNAs with high on-target scores and low off-target potential.
-
Clone the designed sgRNAs into an all-in-one CRISPR-Cas9 vector that co-expresses the sgRNA and Cas9 nuclease. Often, these vectors also contain a fluorescent reporter (e.g., GFP) or a selection marker.
2. Cell Transfection and Clonal Isolation:
-
Transfect the target cell line with the sgRNA/Cas9 expression vector.
-
If a fluorescent reporter is used, sort single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
If a selection marker is used, apply the appropriate selection agent and then perform limiting dilution to isolate single clones.
-
Expand the single-cell clones to generate clonal cell lines.
3. Validation of Knockout:
-
Extract genomic DNA from the clonal cell lines.
-
Perform PCR to amplify the targeted genomic region.
-
Sequence the PCR products (e.g., by Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of the target protein by Western blot analysis.
By employing these rigorous genetic validation strategies, researchers can confidently attribute the biological effects of this compound to its on-target degradation of BET proteins, a critical step in the development of this and other targeted protein degraders.
References
Safety Operating Guide
Navigating the Disposal of HPP-9: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for HPP-9, a proteolysis-targeting chimera (PROTAC) based on Hedgehog Pathway Inhibitor-1 used in research.[1] While specific institutional protocols must always be followed, this document outlines the general best practices for the safe disposal of this and similar research chemicals.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should be approached with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for handling potent, biologically active small molecules should be strictly adhered to. These principles are designed to minimize exposure to laboratory personnel and prevent environmental contamination.
Key safety and handling precautions include:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[3][4]
-
Prevent the discharge of the chemical into drains or waterways.[3][5][6]
This compound Disposal Workflow
The proper disposal of this compound waste involves a systematic process of segregation, collection, and transfer to a certified hazardous waste management facility. The following workflow diagram illustrates the key steps in this process.
Step-by-Step Disposal Procedures
1. Waste Segregation: Biohazardous and chemical wastes should be segregated at the point of generation to ensure proper handling and disposal.[7]
-
Solid Waste: Items such as contaminated gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharp objects must be placed in a puncture-resistant sharps container labeled as hazardous waste.[8]
2. Container Management: All waste containers must be:
-
Clearly Labeled: The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Toxic").
-
Securely Closed: Containers must be kept closed except when adding waste to prevent spills and evaporation.
-
Stored Safely: Store waste containers in a designated and secure secondary containment area to await pickup by a certified hazardous waste disposal service.
3. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in compliance with federal, state, and local regulations. The most common method for the final disposal of potent organic compounds is high-temperature incineration.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specific to the disposal of this compound, such as concentration limits for disposal or specific degradation data. In the absence of such data, a conservative approach of treating all this compound waste as potent and hazardous is required.
| Parameter | Value | Source |
| Recommended Storage Temperature | Room temperature in continental US; may vary elsewhere. | MedchemExpress[1] |
| pH of Waste Solutions | Not specified; should be neutralized if necessary and collected as hazardous waste. | General laboratory practice |
| Incompatible Materials | Not specified; avoid mixing with strong oxidizing or reducing agents. | General chemical safety principles |
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the scientific literature, such as the study by Bagka et al. in Nature Communications, which describes its use in degrading BET bromodomains.[1] When these protocols are followed, all materials that come into contact with this compound should be considered hazardous and disposed of according to the procedures outlined above.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. osha.gov [osha.gov]
- 3. resintechproducts.com [resintechproducts.com]
- 4. h20195.www2.hp.com [h20195.www2.hp.com]
- 5. h20195.www2.hp.com [h20195.www2.hp.com]
- 6. Environmental Hazards - Health and Safety Authority [hsa.ie]
- 7. youtube.com [youtube.com]
- 8. ashlink.com [ashlink.com]
Essential Safety and Handling Guidelines for HPP-9
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) derived from Hedgehog Pathway Inhibitor-1 (HPI-1). Given the novel nature of many research chemicals, including this compound, this guidance is based on the known properties of its parent compound (HPI-1), the general characteristics of PROTACs, and established best practices for laboratory safety.
Understanding the Hazard: this compound Profile
This compound is a potent, biologically active molecule designed for research purposes to induce the degradation of specific target proteins. Due to its mechanism of action, it should be handled with the utmost care to avoid unintended biological effects. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from its constituent parts and general knowledge of similar compounds.
Inferred Hazardous Properties of this compound:
| Property | Description | Potential GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | The acute toxicity of this compound is not known. However, as a potent bioactive molecule, it should be assumed to be toxic if ingested, inhaled, or absorbed through the skin. | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. | H315 (Causes skin irritation) |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | H319 (Causes serious eye irritation) |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) |
| Specific Target Organ Toxicity | As a Hedgehog pathway inhibitor-based PROTAC, it may have effects on specific organs. The parent compound class is known to have developmental effects. | H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure) |
Personal Protective Equipment (PPE) Workflow
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk. The following workflow outlines the required PPE for various laboratory activities involving this compound.
Figure 1. Personal Protective Equipment (PPE) selection workflow based on the risk level of the activity involving this compound.
Summary of Recommended Personal Protective Equipment:
| Activity Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Safety glasses | Single pair of nitrile gloves | Standard lab coat | Not required |
| Medium | Chemical splash goggles | Double pair of nitrile gloves | Chemical-resistant lab coat | Not required (in fume hood) |
| High | Face shield and chemical splash goggles | Double pair of nitrile gloves | Disposable chemical-resistant gown, shoe covers | NIOSH-approved respirator |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Restrict access to authorized personnel only.
3.2. Preparation of Stock Solutions:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Before use, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Wear the appropriate PPE as outlined in the "Medium-Risk Activities" section of the PPE workflow.
-
Use a calibrated analytical balance to weigh the required amount of this compound.
-
Slowly add the solvent to the solid to avoid aerosolization.
-
Ensure the container is tightly sealed after preparation.
3.3. Use in Experiments:
-
When using solutions of this compound, wear appropriate PPE for "Medium-Risk Activities."
-
Conduct all experimental procedures within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined below.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Figure 2. Logical workflow for the safe disposal of this compound and associated contaminated materials.
Disposal Protocol:
-
Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, paper towels) should be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards.
-
Keep waste containers securely sealed when not in use.
-
Store waste in a designated satellite accumulation area, away from general laboratory traffic.
-
-
Final Disposal:
-
Dispose of all this compound waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder or volatile solvent.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Report the spill to your institution's EHS office.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the use of this compound in the laboratory. Always consult your institution's specific safety protocols and the available safety data for similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
